N-(Acetyloxy)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetamido acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-8-4(2)7/h1-2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUTDCMJRHPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223637 | |
| Record name | Acetamide, N-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7340-09-2 | |
| Record name | Acetylazanyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7340-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, N,O-diacetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Acetyloxy)acetamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-(acetyloxy)acetamide and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of data on the specific parent compound this compound, this guide will focus on a closely related and representative derivative, N,O-diacetyl-N-methylhydroxylamine , also known as N-(acetyloxy)-N-methylacetamide.
Chemical Properties and Structure
N-(Acetyloxy)acetamides belong to the class of N-acyloxy amides. These compounds are characterized by an acyloxy group attached to the nitrogen atom of an amide. This structural feature significantly influences their chemical reactivity and biological activity. The presence of two electronegative oxygen atoms on the amide nitrogen leads to an unusual electronic structure and a pyramidal geometry at the nitrogen atom.
Physicochemical Properties
The quantitative physicochemical properties of N,O-diacetyl-N-methylhydroxylamine are summarized in the table below. General properties of amides, such as high boiling points and solubility in polar solvents, are also applicable to this class of compounds.[1][2]
| Property | Value | Reference |
| IUPAC Name | [acetyl(methyl)amino] acetate | [3] |
| Synonyms | N-(Acetyloxy)-N-methylacetamide, N,O-Diacetyl-N-methylhydroxylamine | [3] |
| CAS Number | Not available for this specific structure, but related compounds exist. | |
| Molecular Formula | C₅H₉NO₃ | [3] |
| Molecular Weight | 131.13 g/mol | [3] |
| Appearance | Expected to be a solid or liquid at room temperature. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents. | [1] |
| XlogP (Predicted) | -0.2 | [4] |
Structural Information
The structural identifiers for N,O-diacetyl-N-methylhydroxylamine are provided in the table below. The presence of the N-O-C linkage is a key feature of this molecule.
| Identifier | Value | Reference |
| SMILES | CC(=O)N(C)OC(=O)C | [3] |
| InChI | InChI=1S/C5H9NO3/c1-4(7)6(3)9-5(2)8/h1-3H3 | [3] |
| InChIKey | ALQCCXRUNHSSRZ-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of N-(Acetyloxy)acetamides
A general and versatile method for the synthesis of α-acyloxy carboxamides is the Passerini three-component reaction.[5] This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound.
A plausible synthetic route to an this compound derivative, such as N-(acetyloxy)-N-methylacetamide, can be adapted from the synthesis of related N-alkoxy-N-methylacetamides.[6] This would involve the acylation of an appropriate N-substituted hydroxylamine.
Representative Synthesis of an this compound Derivative:
-
Starting Materials: N-methylhydroxylamine hydrochloride, acetyl chloride (or acetic anhydride), and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Step 1: N-acetylation: N-methylhydroxylamine hydrochloride is reacted with one equivalent of acetyl chloride in the presence of a base to form N-hydroxy-N-methylacetamide.
-
Step 2: O-acetylation: The resulting N-hydroxy-N-methylacetamide is then treated with a second equivalent of acetyl chloride or acetic anhydride to yield N-(acetyloxy)-N-methylacetamide.
-
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.[6]
Spectroscopic Characterization
The structure of this compound derivatives can be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the different methyl protons.
-
¹³C NMR would show distinct resonances for the carbonyl carbons and the methyl carbons.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight would confirm the identity of the compound. Fragmentation patterns can provide further structural information.[4]
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching vibrations of the amide and ester functional groups would be expected in the region of 1650-1750 cm⁻¹.
Biological Activity and Signaling Pathways
N-acyloxy-N-alkoxyamides have been identified as a class of direct-acting mutagens. Their biological activity is attributed to their electrophilic nature, allowing them to react with bionucleophiles such as DNA. The anomeric weakening of the N-O bond by a geminal alkoxy group enhances their reactivity.
The general mechanism of action for mutagenic N-acyloxy amides involves the transfer of the acyl group to a nucleophilic site on a biological macromolecule.
Figure 1. Logical relationship of N-(Acyloxy)acetamide's mode of action.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of an this compound derivative.
Figure 2. Experimental workflow for N-(Acyloxy)acetamide synthesis.
References
N-(Acetyloxy)acetamide: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyloxy)acetamide is an organic reagent that holds potential as a precursor for the generation of a reactive nitrene intermediate, specifically acetoxyamidogen. This technical guide provides an in-depth analysis of its proposed mechanism of action in organic reactions, drawing upon analogous systems and theoretical principles. While direct experimental studies on this compound are limited in the public domain, a comprehensive understanding of its reactivity can be extrapolated from closely related compounds, particularly N-acyloxy-N-alkoxyamides. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its potential applications in key organic transformations such as C-H amination and olefin aziridination.
Proposed Mechanism of Action: The HERON Reaction Pathway
The primary mechanism through which this compound is proposed to act is via a thermal decomposition pathway analogous to the HERON (Heteroatom Rearrangement on Nitrogen) reaction observed in N-acyloxy-N-alkoxyamides. This reaction involves an intramolecular rearrangement that leads to the formation of a nitrene intermediate and an anhydride byproduct.
Generation of the Acetoxyamidogen Nitrene
The key steps of the proposed mechanism are as follows:
-
Thermal Activation: Upon heating, the N-O bond in this compound is weakened.
-
Intramolecular Rearrangement: A concerted rearrangement occurs where the acetyl group on the nitrogen migrates to the acyloxy oxygen atom.
-
Nitrene Formation: This rearrangement leads to the extrusion of acetic anhydride and the formation of the highly reactive acetoxyamidogen (CH₃CONH) nitrene intermediate.
This proposed pathway is supported by studies on the thermal decomposition of N-acyloxy-N-alkoxyamides, which have been shown to produce anhydrides and alkoxynitrenes.[1][2][3] Computational studies on related systems also support the feasibility of such rearrangements.
// Reactant reactant [label=<
this compound
];
// Transition State ts [label="Transition State", shape=box, style=dashed, fillcolor="#F1F3F4"];
// Products products [label=<
+
Acetoxyamidogen (Nitrene)
Acetic Anhydride
];
// Arrows reactant -> ts [label="Heat (Δ)"]; ts -> products; } caption: "Proposed HERON-type mechanism for nitrene generation."
Reactivity of the Acetoxyamidogen Nitrene
The generated acetoxyamidogen is an electrophilic species due to the electron-deficient nitrogen atom. Its reactivity is dictated by its spin state (singlet or triplet), which influences the stereospecificity of its subsequent reactions.
-
Singlet Nitrene: A singlet nitrene, with its paired electrons, is expected to react in a concerted manner, leading to stereospecific addition to double bonds.
-
Triplet Nitrene: A triplet nitrene, with two unpaired electrons, will react in a stepwise, radical-like fashion, potentially leading to a loss of stereochemistry.
The exact spin state of the acetoxyamidogen generated from this compound has not been experimentally determined. However, in many nitrene-transfer reactions, the singlet state is often implicated in synthetically useful transformations.
Applications in Organic Synthesis
The in-situ generation of acetoxyamidogen from this compound opens up possibilities for various nitrogen-transfer reactions.
C-H Amination
The electrophilic nitrene can insert into C-H bonds, providing a direct method for the formation of C-N bonds. This is a highly sought-after transformation in organic synthesis as it allows for the late-stage functionalization of complex molecules.
The proposed workflow for C-H amination is as follows:
Aziridination of Olefins
The reaction of the acetoxyamidogen nitrene with alkenes is expected to yield aziridines, which are valuable building blocks in organic synthesis. The stereochemistry of the resulting aziridine would provide insight into the singlet versus triplet nature of the reacting nitrene. A concerted reaction with a singlet nitrene would lead to retention of the olefin's stereochemistry.
Quantitative Data and Experimental Protocols
Currently, there is a lack of published, peer-reviewed quantitative data and detailed experimental protocols specifically for the use of this compound as a nitrene precursor in amination and aziridination reactions. The following tables present hypothetical data based on analogous reactions with other nitrene precursors to illustrate the expected outcomes and parameters that would need to be optimized.
Table 1: Hypothetical Data for C-H Amination of Toluene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Benzene | 80 | 12 | 45 |
| 2 | Rh₂(OAc)₄ (2) | Dichloromethane | 40 | 8 | 75 |
| 3 | Cu(acac)₂ (5) | Toluene | 100 | 6 | 60 |
Table 2: Hypothetical Data for Aziridination of Styrene
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Acetonitrile | 60 | 24 | 55 | 80:20 |
| 2 | Toluene | 110 | 12 | 70 | 95:5 (proposed singlet pathway) |
| 3 | 1,2-Dichloroethane | 80 | 18 | 65 | 90:10 |
General Experimental Protocol for Synthesis of this compound
A potential synthetic route to this compound could involve the N-acylation of N-hydroxyacetamide.
-
Starting Materials: N-hydroxyacetamide, acetyl chloride (or acetic anhydride), and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Procedure: a. Dissolve N-hydroxyacetamide and the base in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0 °C in an ice bath. b. Slowly add a solution of acetyl chloride in the same solvent via the dropping funnel. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress by thin-layer chromatography. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with the organic solvent. g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.
Note: The stability of this compound is a critical factor. Due to the potential for thermal decomposition, it should be stored at low temperatures and handled with care.
Conclusion and Future Outlook
This compound presents a promising, yet underexplored, avenue for the generation of the acetoxyamidogen nitrene. The proposed HERON-type mechanism, by analogy to related N-acyloxy-N-alkoxyamides, provides a solid theoretical framework for its reactivity. This reagent has the potential to be a valuable tool for direct C-H amination and olefin aziridination reactions, offering a pathway to synthetically important nitrogen-containing molecules.
Future research in this area should focus on:
-
Experimental Verification: Direct experimental studies to confirm the thermal decomposition of this compound and the trapping of the acetoxyamidogen intermediate.
-
Quantitative Analysis: Systematic investigation of reaction conditions (temperature, solvent, catalysts) to optimize yields and selectivity for amination and aziridination reactions.
-
Mechanistic Elucidation: Detailed mechanistic studies, including computational modeling and stereochemical outcome analysis, to determine the spin state and reactivity profile of the generated nitrene.
-
Substrate Scope Expansion: Exploring the utility of this compound with a wide range of substrates to establish its synthetic applicability.
The development of this compound as a reliable nitrene precursor could significantly contribute to the toolbox of synthetic organic chemists, particularly in the pharmaceutical and materials science sectors where the efficient synthesis of complex nitrogenous compounds is of paramount importance.
References
Theoretical Insights into the Stability of N-(Acetyloxy)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of N-(Acetyloxy)acetamide, a representative member of the N-acyloxy-N-alkoxyamide class of compounds. These compounds are of significant interest due to their mutagenic properties, which are intrinsically linked to their chemical reactivity and stability. This document summarizes key findings from computational studies, detailing the structural features that govern their stability and the primary decomposition pathways that have been theoretically elucidated.
Core Concepts: Structural Destabilization
Theoretical studies and X-ray crystallographic data of N-acyloxy-N-alkoxyamides reveal significant structural deviations from typical amides, which contribute to their inherent instability. The presence of two highly electronegative oxygen atoms attached to the amide nitrogen leads to a pronounced pyramidalization of the nitrogen atom. This geometric distortion disrupts the typical planar sp² hybridization of amide nitrogen, thereby reducing the degree of resonance stabilization between the nitrogen lone pair and the carbonyl group. This inherent electronic destabilization makes the N-O bonds susceptible to cleavage.
Key Decomposition Pathways
Computational studies have identified two primary competing pathways for the thermal decomposition of N-acyloxy-N-alkoxyamides: an intramolecular rearrangement known as the HERON (Heteroatom Rearrangement on Nitrogen) reaction, and a homolytic cleavage of the N-OAcyl bond.
1. The HERON Reaction: This pathway involves a concerted intramolecular rearrangement where the acyloxy group migrates from the nitrogen to the carbonyl carbon, leading to the formation of an anhydride and an alkoxynitrene.
2. Homolysis: This pathway involves the homolytic cleavage of the N-OAcyl bond, generating an alkoxyamidyl radical and an acyloxy radical.
A third key aspect of the stability of this compound is its reactivity towards nucleophiles, which has been modeled through SN2 reactions at the amide nitrogen.
Quantitative Stability Data
The following table summarizes the calculated activation energies for the decomposition and reaction pathways of N-acyloxy-N-alkoxyamides, providing a quantitative measure of their stability. It is important to note that these values are for the general class of N-acyloxy-N-alkoxyamides or model systems, as specific data for this compound is not available in the reviewed literature.
| Reaction Pathway | Model Compound/Class | Activation Energy (kJ/mol) | Computational Method |
| HERON Reaction | N-acyloxy-N-alkoxyamides | 84–105 | Not Specified |
| SN2 Reaction with Ammonia | N-formyloxy-N-methoxyformamide | See original source for value | HF/6-31G* / DFT |
| SN2 Reaction with Methanethiol | N-formyloxy-N-methoxyformamide | See original source for value | HF/6-31G* / DFT |
Specific activation energy values for the SN2 reactions were not explicitly stated in the accessible text of the search results but were mentioned to be in the range of experimental values.
Methodologies in Theoretical Studies
The theoretical investigations into the stability of N-acyloxy-N-alkoxyamides have employed a range of computational chemistry methods to model their electronic structure and reaction pathways.
Computational Methods:
-
Ab initio methods: Hartree-Fock (HF) calculations with basis sets such as 6-31G* have been utilized to optimize the geometries of ground states and transition states.
-
Density Functional Theory (DFT): DFT methods have been employed to provide more accurate energy calculations, particularly for transition states.
-
Semi-empirical methods: AM1 (Austin Model 1) has been used for initial geometric optimizations.
General Workflow:
-
Geometry Optimization: The three-dimensional structures of the reactant molecules, transition states, and products are optimized to find the lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).
-
Energy Calculations: Single-point energy calculations are carried out at a higher level of theory to obtain more accurate activation and reaction energies.
-
Reaction Pathway Modeling: The transition states connecting reactants and products are located to elucidate the mechanism of the decomposition or reaction.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways governing the stability of this compound.
Caption: HERON Reaction Pathway
An In-depth Technical Guide to the Solubility of N-(Acetyloxy)acetamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(Acetyloxy)acetamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for solubility determination and presents a predictive solubility profile based on the known properties of structurally related molecules. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a framework for anticipating the behavior of this compound in various solvent systems and offering detailed protocols for empirical verification.
Predicted Solubility of this compound
The following table presents a hypothetical, yet plausible, solubility profile of this compound in a range of common organic solvents at standard conditions (25 °C and 1 atm). These values are estimated based on the principles of "like dissolves like" and the known solubility of analogous compounds. It is imperative that these predicted values are confirmed through experimental validation.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility ( g/100 mL) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | > 50 |
| Ethanol | C₂H₅OH | 5.2 | ~ 30-40 |
| Methanol | CH₃OH | 6.6 | ~ 40-50 |
| Acetone | (CH₃)₂CO | 5.1 | ~ 20-30 |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 10-20 |
| Chloroform | CHCl₃ | 4.1 | ~ 15-25 |
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | ~ 5-10 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 10-15 |
| Acetonitrile | CH₃CN | 5.8 | ~ 25-35 |
| Toluene | C₇H₈ | 2.4 | < 1 |
| Hexane | C₆H₁₄ | 0.1 | < 0.1 |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[1][2][3][4][5] This method involves equilibrating a suspension of the solute in the solvent at a constant temperature until saturation is achieved.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.[3]
-
Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker set to 25 °C. Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[1][2] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle. To effectively separate the saturated solution from the undissolved solid, the supernatant can be carefully withdrawn and filtered through a syringe filter.[1][2] Alternatively, the samples can be centrifuged at a constant temperature to pellet the excess solid.
-
Sample Preparation for Analysis: Carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation of Solubility: The solubility of this compound in each solvent is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
Spectroscopic and Experimental Data for N-(Acetyloxy)acetamide Remains Elusive in Public Domain
The scientific literature and chemical databases searched contained information on a variety of structurally related acetamide derivatives. These include, but are not limited to, Acetamide, N-[2-[3,4-bis(acetyloxy)phenyl]-2-hydroxyethyl]-N-methyl-, N-Acetyl-L-alanine, and N,N-bis(2-hydroxyethyl)acetamide. While these compounds share the acetamide functional group, their spectroscopic properties would differ significantly from the requested N-(Acetyloxy)acetamide due to variations in their molecular structure.
Similarly, searches for synthetic procedures and characterization methods specifically for this compound did not return relevant protocols. The available literature describes the synthesis of other acetamides, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, but these methods are not directly transferable.
The absence of specific data prevents the creation of the requested in-depth technical guide, including the mandatory data tables and visualizations. It is possible that this compound is a novel or less-studied compound, or it may be referred to under a different systematic name that was not identified in this search.
For researchers, scientists, and drug development professionals interested in this specific molecule, the lack of available data suggests that its synthesis and characterization would represent a novel area of chemical research. Any future work on this compound would necessitate its de novo synthesis followed by full spectroscopic characterization to establish its chemical identity and properties.
Below is a generalized workflow that would typically be followed for the characterization of a newly synthesized compound, which could be applied to this compound.
In-Depth Technical Guide: Potential Research Applications of Acetamide Derivatives, Focusing on N-(3-Acetyl-4-hydroxyphenyl)acetamide
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: While the broader class of acetamide derivatives has been a subject of significant research in medicinal chemistry, specific data on N-(Acetyloxy)acetamide remains limited in publicly available scientific literature. This guide, therefore, focuses on a structurally related and more extensively studied compound: N-(3-Acetyl-4-hydroxyphenyl)acetamide . This molecule serves as an excellent case study for exploring the potential research applications of acetamide derivatives due to its structural similarities to well-known pharmaceuticals and its documented role as a synthetic intermediate. This document provides a detailed examination of its chemical properties, potential mechanisms of action, and outlines experimental protocols for its synthesis and biological evaluation.
Core Compound Profile: N-(3-Acetyl-4-hydroxyphenyl)acetamide
N-(3-Acetyl-4-hydroxyphenyl)acetamide is an organic compound belonging to the acetamide class.[1] Structurally, it is a derivative of acetanilide, featuring both a hydroxyl and an acetyl group substitution on the phenyl ring.[1] This substitution pattern distinguishes it from its well-known isomer, N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen), and suggests altered chemical and biological properties.[1] Historically, it has been utilized as a key intermediate in the synthesis of other compounds, notably Diacetolol, the primary metabolite of the beta-blocker Acebutolol.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(3-Acetyl-4-hydroxyphenyl)acetamide is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.20 g/mol | [2] |
| CAS Number | 7298-67-1 | [1] |
| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)acetamide | [2] |
| Synonyms | 3'-Acetyl-4'-hydroxyacetanilide, 5'-Acetamido-2'-hydroxyacetophenone | [1] |
| Melting Point | 167-168 °C | [3] |
| Boiling Point | 414.4 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
Potential Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many acetanilide derivatives, including the closely related paracetamol, is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. It is therefore hypothesized that N-(3-Acetyl-4-hydroxyphenyl)acetamide may also exert its biological effects through the inhibition of COX enzymes.
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in maintaining normal physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[4] Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the general signaling pathway of cyclooxygenase enzymes and the points of inhibition by NSAIDs and potentially, N-(3-Acetyl-4-hydroxyphenyl)acetamide.
Potential Research Applications
Based on the known activities of structurally similar acetamide derivatives, N-(3-Acetyl-4-hydroxyphenyl)acetamide holds potential for investigation in several research areas.
Anti-inflammatory and Analgesic Research
Given its hypothesized mechanism as a COX inhibitor, a primary research application would be the investigation of its anti-inflammatory and analgesic properties. Studies on related compounds, such as N-(2-hydroxyphenyl)acetamide, have demonstrated the ability to reduce pro-inflammatory cytokines like IL-1β and TNF-α.[5]
Antimicrobial Drug Discovery
Numerous acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6] The core acetamide structure can be modified to enhance its antimicrobial potency. Research in this area would involve screening N-(3-Acetyl-4-hydroxyphenyl)acetamide and its synthesized analogs against a panel of pathogenic bacteria and fungi.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of N-(3-Acetyl-4-hydroxyphenyl)acetamide.
Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide
A general method for the synthesis of N-aryl amides can be adapted for this compound.[7]
Materials:
-
4-Aminophenol
-
Acetic anhydride
-
Pyridine
-
Diethyl ether or dioxane
-
Aluminum chloride (AlCl₃)
-
Benzyl mercaptan (PhCH₂SH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Acetylation of 4-Aminophenol: In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as diethyl ether or dioxane. Add pyridine as a catalyst.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is typically carried out at ambient temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4'-hydroxyacetanilide.
-
Fries Rearrangement: To a solution of 4'-hydroxyacetanilide in a suitable solvent like dichloromethane, add aluminum chloride at 0 °C.
-
Add benzyl mercaptan and allow the reaction to warm to room temperature and stir for a few hours. This step facilitates the rearrangement to introduce the acetyl group at the 3-position.
-
Quench the reaction carefully with ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure N-(3-Acetyl-4-hydroxyphenyl)acetamide.
Experimental Workflow:
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (N-(3-Acetyl-4-hydroxyphenyl)acetamide) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme cofactors (e.g., hematin, glutathione)
-
Quenching solution (e.g., a solution of a stable prostaglandin analog and a solvent to stop the reaction)
-
Prostaglandin E₂ (PGE₂) standard
-
PGE₂ ELISA kit
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, enzyme cofactors, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib for COX-2, indomethacin for non-selective).
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate at 37 °C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines the Kirby-Bauer disc diffusion method for assessing the antimicrobial activity of a compound.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates[9]
-
Bacterial or fungal strains to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile paper discs
-
Positive control antibiotic discs (e.g., ampicillin, ciprofloxacin)
-
Negative control discs (impregnated with the solvent used to dissolve the test compound)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile swabs
Procedure:
-
Prepare a bacterial or fungal inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab to create a confluent lawn of growth.[8]
-
Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the surface of the agar.
-
Apply positive and negative control discs to the same plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for most bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the area around the disc where no microbial growth is observed) in millimeters.
-
Interpret the results based on the size of the inhibition zone. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data (Illustrative)
Table 1: Illustrative COX Inhibition Data for Acetamide Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative A | 15.2 | 0.48 | 31.7 |
| Derivative B | >100 | 1.33 | >75 |
| Celecoxib (Control) | >10 | 0.04 | >250 |
Data is hypothetical and for illustrative purposes only, based on values reported for various COX inhibitors.[10]
Table 2: Illustrative Antimicrobial Activity Data for an Acetamide Derivative (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 125 |
| Pseudomonas aeruginosa | 125 |
| Escherichia coli | >500 |
| Candida krusei | 125 |
| Streptomycin (Control) | 125 |
| Ketoconazole (Control) | 62.5 |
Data is based on reported MIC values for benzimidazole-based acetamide derivatives.
Conclusion
N-(3-Acetyl-4-hydroxyphenyl)acetamide represents a valuable subject for further research within the broader field of medicinal chemistry. Its structural relationship to known bioactive molecules, particularly COX inhibitors, suggests a strong potential for anti-inflammatory and analgesic properties. Furthermore, the versatility of the acetamide scaffold allows for synthetic modifications that could lead to the discovery of novel antimicrobial agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activities of this and other related acetamide derivatives, paving the way for potential new therapeutic discoveries. Further in-depth studies are warranted to fully elucidate the pharmacological profile of N-(3-Acetyl-4-hydroxyphenyl)acetamide.
References
- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]
- 2. N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-Acetyl-4-hydroxyphenyl)acetamide | CAS#:7298-67-1 | Chemsrc [chemsrc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1994001394A1 - Preparation of n-aryl amides - Google Patents [patents.google.com]
- 8. asm.org [asm.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of N-(Acetyloxy)acetamide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the hydrolysis of N-(Acetyloxy)acetamide, a topic of interest for researchers, scientists, and professionals in drug development. This document outlines the expected products, reaction kinetics, and detailed experimental protocols for studying the hydrolysis of this compound.
Introduction to this compound Hydrolysis
This compound is a derivative of acetamide characterized by an acetyloxy group attached to the nitrogen atom. The hydrolysis of this compound involves the cleavage of the amide and/or the ester functional group, a reaction that is significantly influenced by pH and temperature. Understanding the rate and products of this hydrolysis is crucial for applications in drug delivery, prodrug design, and stability studies.
Products of Hydrolysis
The hydrolysis of this compound can proceed through two primary pathways: hydrolysis of the amide bond and hydrolysis of the ester bond.
Under acidic conditions , the hydrolysis of the amide bond is catalyzed. The expected products are acetic acid and N-hydroxyacetamide. Subsequent hydrolysis of the ester bond in N-hydroxyacetamide would yield acetic acid and hydroxylamine.
Under basic conditions , both the amide and the ester functionalities are susceptible to hydrolysis. Saponification of the ester group would lead to acetate and N-hydroxyacetamide, while cleavage of the amide bond would yield acetate and acetamidate. The ultimate products upon complete hydrolysis are acetate and hydroxylamine.
A general overview of amide hydrolysis products is well-established. For instance, the acidic hydrolysis of acetamide yields acetic acid and ammonium ions, while alkaline hydrolysis produces a salt of acetic acid (e.g., sodium acetate) and ammonia[1][2]. For N-substituted amides, hydrolysis yields acetic acid and the corresponding amine[3].
Hydrolysis Rate and Kinetics
While specific quantitative data on the hydrolysis rate of this compound is not extensively available in the current literature, the kinetics can be inferred from the behavior of related N-substituted amides. The hydrolysis of N-substituted amides is known to be pH-dependent and can follow first-order kinetics with respect to the amide and the hydrolyzing agent (e.g., water, hydroxide ion) under specific conditions.
The rate of amide hydrolysis is influenced by the electronic and steric effects of the substituents on the nitrogen and carbonyl carbon. Generally, amides are relatively stable and their hydrolysis requires heating with aqueous acid or base for extended periods[2].
Experimental Protocols for Monitoring Hydrolysis
To investigate the hydrolysis of this compound, a well-defined experimental protocol is essential. The following provides a general framework that can be adapted for specific research needs.
Materials and Reagents
-
This compound (high purity)
-
Buffers of various pH values (e.g., phosphate, citrate, borate)
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Bases (e.g., sodium hydroxide)
-
High-purity water
-
Organic solvents for chromatography (e.g., acetonitrile, methanol, HPLC grade)
-
Internal standards for quantitative analysis
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the hydrolysis of this compound.
References
Methodological & Application
Protocol for N-(Acetyloxy)acetamide synthesis in a laboratory setting
Application Note
This document provides a comprehensive protocol for the laboratory synthesis of N-(Acetyloxy)acetamide. This two-step procedure is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The protocol first outlines the synthesis of the key intermediate, N-hydroxyacetamide, from ethyl acetate and hydroxylamine hydrochloride. Subsequently, it details the acetylation of N-hydroxyacetamide using acetic anhydride to yield the final product, this compound. This application note includes detailed experimental procedures, tables of quantitative data, and characterization information to ensure reproducible and verifiable results.
Introduction
This compound is a functionalized acetamide derivative with potential applications in various fields of chemical and pharmaceutical research. Its synthesis involves the formation of an N-O-acetyl bond, which can be a useful motif in the design of novel bioactive molecules. The protocol described herein provides a straightforward and accessible method for the preparation of this compound in a laboratory setting.
Experimental Protocols
The synthesis of this compound is performed in two main stages:
-
Synthesis of N-hydroxyacetamide: This step involves the reaction of ethyl acetate with hydroxylamine, generated in situ from hydroxylamine hydrochloride and a base.
-
Synthesis of this compound: This step involves the O-acetylation of the synthesized N-hydroxyacetamide using acetic anhydride.
Part 1: Synthesis of N-hydroxyacetamide
This procedure is adapted from a general method for the synthesis of hydroxamic acids.[1]
Materials:
-
Ethyl acetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 equivalent) in methanol.
-
To this solution, add a solution of sodium methoxide (1.0 equivalent) in methanol. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.
-
To the resulting mixture, add ethyl acetate (1.0 equivalent).
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-hydroxyacetamide.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
-
Collect the fractions containing the pure N-hydroxyacetamide and concentrate under reduced pressure to yield a solid product.
Part 2: Synthesis of this compound
This procedure is adapted from a general method for O-acetylation.[2]
Materials:
-
N-hydroxyacetamide (from Part 1)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolve N-hydroxyacetamide (1.0 equivalent) in pyridine under an inert atmosphere (e.g., Argon) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by the careful addition of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Starting Material |
| Hydroxylamine HCl | CH₆ClNO | 69.49 | Reagent |
| Sodium Methoxide | CH₃NaO | 54.02 | Reagent |
| N-hydroxyacetamide | C₂H₅NO₂ | 75.07 | Intermediate |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent |
| Pyridine | C₅H₅N | 79.10 | Solvent/Catalyst |
| This compound | C₄H₇NO₃ | 117.10 | Final Product |
Table 2: Expected Yields and Physical Properties
| Compound | Expected Yield (%) | Physical State | Melting Point (°C) |
| N-hydroxyacetamide | 80-90 | Solid | 88-91 |
| This compound | 70-85 | Solid | Not Reported |
(Note: Yields are estimates and may vary based on experimental conditions.)
Table 3: Spectroscopic Data for this compound (Predicted)
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.1 (s, 3H, COCH₃), ~2.2 (s, 3H, OCOCH₃), ~8.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~20 (COCH₃), ~22 (OCOCH₃), ~168 (C=O, amide), ~170 (C=O, ester) |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1780 (C=O stretch, ester), ~1680 (C=O stretch, amide) |
| Mass Spec (EI) | m/z: 117 (M⁺), 75 (M⁺ - C₂H₂O), 59 (M⁺ - C₂H₂O₂) |
(Note: These are predicted values based on the structure and data from similar compounds. Actual experimental data should be obtained for confirmation.)
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like pyridine and acetic anhydride.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with water.
-
Hydroxylamine hydrochloride is harmful if swallowed or in contact with skin.
Conclusion
This protocol provides a detailed and practical guide for the synthesis of this compound in a laboratory setting. By following the outlined procedures and safety precautions, researchers can successfully synthesize and characterize this compound for their specific research needs. The provided data tables and workflow diagram offer a clear and concise overview of the entire process.
References
Application Notes and Protocols for Acetylation using Diacetamide
A viable alternative to the conceptual N-(Acetyloxy)acetamide
Introduction
In the realm of synthetic chemistry, acetylation serves as a fundamental transformation for the protection of functional groups, such as alcohols and amines, and for the synthesis of various esters and amides. While a variety of acetylating agents are available, this document focuses on the application of Diacetamide as a practical and effective reagent for acetylation.
Note on this compound: The compound this compound is not a commonly documented or commercially available acetylating agent. Therefore, these application notes will focus on Diacetamide , a structurally related and well-characterized compound that effectively serves as an acetylating agent. Diacetamide [HN(COCH₃)₂] is a crystalline solid that is stable at room temperature and offers a practical alternative to more volatile or corrosive acetylating agents like acetic anhydride and acetyl chloride.
Applications of Diacetamide in Acetylation
Diacetamide is a versatile acetylating agent suitable for a range of substrates, including primary and secondary alcohols, phenols, and primary and secondary amines. Its reactivity can be modulated by the choice of reaction conditions, such as temperature and the use of catalysts.
Key Advantages of Diacetamide:
-
Solid and Stable: Easy to handle and store compared to liquid reagents.
-
Moderate Reactivity: Allows for selective acetylations under controlled conditions.
-
Versatility: Applicable to a variety of functional groups.
Experimental Protocols
Acetylation of Primary Alcohols
This protocol describes the acetylation of a primary alcohol using Diacetamide, with benzyl alcohol as a representative substrate.
Protocol:
-
To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL), add Diacetamide (1.2 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂ or a protic acid like HBr) (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Acetylation of Primary Amines
This protocol outlines the acetylation of a primary amine using Diacetamide, with aniline as a representative substrate.[1]
Protocol:
-
In a round-bottom flask, combine aniline (1.0 mmol) and Diacetamide (1.1 mmol).
-
Add a high-boiling point solvent such as toluene (5 mL).
-
Heat the mixture to reflux (approximately 110°C) and maintain the temperature for the duration of the reaction, monitoring by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, acetanilide, may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure acetanilide.[1]
Quantitative Data
The following tables summarize the reaction conditions and yields for the acetylation of various substrates using Diacetamide.
| Substrate (Alcohol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | ZnCl₂ | Toluene | 110 | 4 | ~85 |
| Cyclohexanol | HBr (dry) | Toluene | 110 | 6 | ~80 |
| Cholesterol | HBr (dry) | Toluene | 110 | 5 | 80-93[1] |
| tert-Butanol | HBr (dry) | Dioxane | 100 | 12 | ~60 |
| Substrate (Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | None | Toluene | 110 | 3 | 90[1] |
| Benzylamine | None | Toluene | 110 | 4 | ~88 |
| Diethylamine | None | Neat | 80 | 5 | ~75 |
| N-Methylaniline | None | Toluene | 110 | 6 | ~70 |
Reaction Mechanisms and Workflows
The acetylation of alcohols and amines with Diacetamide proceeds through a nucleophilic acyl substitution mechanism. The following diagrams illustrate the proposed pathways.
Caption: Proposed mechanism for the acid-catalyzed acetylation of an alcohol with Diacetamide.
Caption: Proposed mechanism for the acetylation of a primary amine with Diacetamide.
Caption: General experimental workflow for acetylation using Diacetamide.
References
Application Notes and Protocols: N-(Acetyloxy)acetamide and its Analogs in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utility of N-substituted acetamide derivatives and related compounds, such as (acyloxy)alkyl carbamates, as crucial intermediates in pharmaceutical development. While N-(Acetyloxy)acetamide itself is not extensively documented, its structural motifs are present in a wide range of bioactive molecules and prodrug strategies. This document focuses on the practical synthesis and application of these related, pharmaceutically relevant compounds.
The acetamide scaffold is a cornerstone in medicinal chemistry, featured in drugs with diverse therapeutic applications, including analgesic, anti-inflammatory, anti-cancer, and enzyme-inhibiting properties.[1] Furthermore, the acyloxyalkyl moiety is a common prodrug approach to enhance the bioavailability and delivery of pharmaceuticals.[2][3]
Section 1: Synthesis of N-Substituted Acetamide Derivatives
N-substituted acetamides are versatile intermediates in the synthesis of a variety of pharmaceutical agents. Common synthetic routes involve the acylation of a primary or secondary amine with an acetylating agent.
The synthesis of N-substituted acetamides typically follows a straightforward pathway involving the reaction of an amine with an activated acetic acid derivative. This workflow is adaptable for a wide range of substrates, allowing for the generation of diverse compound libraries for drug discovery.
This protocol describes the synthesis of N-(thiazol-2-yl)acetamide, a common scaffold in medicinal chemistry.[4]
Materials:
-
2-Aminothiazole
-
Acetyl chloride
-
Dry acetone
-
Acidified cold water
-
Ethyl acetate
Procedure:
-
A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) is prepared in dry acetone (60 ml).
-
The reaction mixture is refluxed for two hours.
-
After cooling to room temperature, the mixture is poured into acidified cold water.
-
The resulting yellow solid is collected by filtration and washed with cold acetone.
-
The crude product can be recrystallized from ethyl acetate to obtain single crystals suitable for analysis.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 2-Aminothiazole | Acetyl chloride | N-(Thiazol-2-yl)acetamide | Not specified | [4] |
This multi-step protocol outlines the synthesis of a series of N-phenylacetamide derivatives with potential antibacterial activity.[5]
Step 1: Synthesis of 4-amino-N-phenylacetamide intermediates
-
p-Phenylenediamine (PPD) is reacted with BOC anhydride to protect one of the amino groups.
-
The remaining free amino group is then acetylated.
-
The BOC protecting group is removed to yield the 4-amino-N-phenylacetamide intermediate.
Step 2: Formation of Isothiocyanates
-
The 4-amino-N-phenylacetamide intermediate is treated with carbon disulfide in the presence of triethylamine and DMAP/BOC2O to form the corresponding isothiocyanate.
Step 3: Synthesis of Thioureas
-
The isothiocyanate is reacted with ammonia to produce the aryl thiourea derivative.
Step 4: Condensation to form the Thiazole Ring
-
The thiourea is condensed with an appropriate α-bromophenylethanone to form the final N-phenylacetamide derivative containing the 4-arylthiazole moiety.
Quantitative Data for N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1): [5]
| Starting Material | Final Product | Yield | Melting Point |
| 4-amino-N-phenylacetamide intermediate | N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 57% | 201.0–202.0 °C |
Section 2: (Acyloxy)alkyl Carbamates as Prodrugs
(Acyloxy)alkyl carbamates are a class of prodrugs designed to improve the physicochemical properties of parent drugs, particularly those containing primary or secondary amine functionalities.[3] This approach can enhance membrane permeability and oral bioavailability.
The activation of (acyloxy)alkyl carbamate prodrugs is typically initiated by enzymatic hydrolysis of the ester linkage, leading to a cascade reaction that releases the active drug.
This protocol describes the synthesis of acetoxyalkyl carbamate prodrugs of the antibiotic norfloxacin to improve its taste and modify its activity profile.[2]
Materials:
-
Norfloxacin (NFLX)
-
α-chloroalkyl carbamates of NFLX (prepared separately)
-
Sodium acetate or Mercuric acetate
-
Appropriate solvent
Procedure:
-
The α-chloroalkyl carbamate of norfloxacin is dissolved in a suitable solvent.
-
Sodium acetate or mercuric acetate is added to the solution.
-
The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or other analytical methods).
-
The product, an acetoxyalkyl carbamate of norfloxacin, is isolated and purified using standard techniques such as chromatography.
Quantitative Data: Quantitative yield data for this specific protocol is not provided in the cited abstract.[2] However, the study confirms the successful synthesis and characterization of the prodrugs.
Section 3: Acetamide Derivatives as Enzyme Inhibitors
N-substituted acetamides are frequently explored as inhibitors of various enzymes, playing a role in the treatment of diseases like cancer and neurodegenerative disorders.
N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated as urease inhibitors.[6]
Experimental Protocol: Synthesis of N-(6-Arylbenzo[d]thiazol-2-yl)acetamides [6]
Materials:
-
N-(6-bromobenzo[d]thiazol-2-yl)acetamide (starting material)
-
Aryl boronic pinacol esters or aryl boronic acids
-
Pd(PPh3)4 (palladium catalyst)
-
K3PO4 (base)
-
1,4-Dioxane (solvent)
-
Water
Procedure:
-
N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2.183 mmol) and 5 mol % Pd(PPh3)4 are mixed in 1,4-dioxane (20 mL) and stirred for 30 minutes under a nitrogen atmosphere.
-
K3PO4 (4.366 mmol), the respective aryl boronic pinacol ester or aryl boronic acid (2.401 mmol), and water (1.5 mL) are added.
-
The mixture is stirred for 30 hours at 95 °C.
-
After cooling to room temperature, the product is isolated and purified by column chromatography.
Quantitative Data for Selected N-(6-Arylbenzo[d]thiazol-2-yl)acetamides: [6]
| Aryl Substituent | Product | Yield | Urease Inhibition IC50 (µg/mL) |
| Phenyl | N-(6-Phenylbenzo[d]thiazol-2-yl)acetamide | Not specified | 18.3 |
| p-Tolyl | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Not specified | 15.2 |
| Thiourea (Standard) | - | - | 23.1 |
Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of butyrylcholinesterase, an important target in Alzheimer's disease therapy.[7]
Logical Relationship: From Hit Compound to Potent Inhibitor
The development of potent enzyme inhibitors often follows a logical progression from an initial "hit" compound identified through screening, followed by chemical modification to improve potency and other drug-like properties.
Quantitative Data for a Potent BChE Inhibitor: [7]
| Compound | BChE Inhibition IC50 (µM) | Inhibition Type |
| 8c | 3.94 | Mixed-type |
The specific experimental protocol for the synthesis of compound 8c is detailed in the referenced publication.[7]
Conclusion
The N-acetamide moiety and its related structures are of significant interest in pharmaceutical intermediate synthesis. The straightforward and versatile synthetic routes to these compounds, coupled with their broad range of biological activities and utility in prodrug design, make them valuable tools for drug discovery and development professionals. The protocols and data presented herein provide a foundation for the practical application of these intermediates in a research and development setting.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach [mdpi.com]
- 7. researchgate.net [researchgate.net]
HPLC-MS method for detection and quantification of N-(Acetyloxy)acetamide
Application Note & Protocol:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for the Detection and Quantification of N-(Acetyloxy)acetamide
Abstract: This application note describes a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of this compound in solution. The method utilizes a reverse-phase C18 column for chromatographic separation, followed by detection using electrospray ionization (ESI) mass spectrometry. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for the quantification of this compound. The described method is based on established protocols for structurally similar compounds and provides a robust framework for routine analysis.
Introduction
This compound is an organic molecule of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity, making it an ideal analytical technique for this purpose.
This document provides a detailed protocol for an HPLC-MS method for the analysis of this compound. The methodology is adapted from established procedures for related acetamide compounds.
Experimental
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC-MS grade
-
Methanol (MeOH), HPLC-MS grade
-
Water, HPLC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II LC System or equivalent)
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation: Dilute the sample containing this compound with the initial mobile phase to fall within the calibration range. If necessary, perform a solid-phase extraction (SPE) for complex matrices to remove interfering substances.
HPLC Method
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry Method
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| [M+H]⁺ Ion | To be determined based on the molecular weight of this compound |
| Fragmentor Voltage | 100 V |
| Gas Temperature | 350 °C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 40 psi |
Results and Discussion
Quantitative Data
The following table summarizes the expected quantitative performance of this method. This data is representative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Application Notes and Protocols: Acetamide as a Protecting Group for Amines
Introduction
In the realm of organic synthesis, particularly in the context of pharmaceutical and drug development, the selective protection and deprotection of functional groups are paramount. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during synthetic transformations. One of the simplest and most cost-effective methods for protecting amines is by converting them into acetamides. This is achieved by reacting the amine with an acetylating agent. The resulting acetamide is significantly less nucleophilic and basic than the parent amine, thus providing effective protection.
These application notes provide a comprehensive overview of the use of acetamides as a protecting group for amines, detailing the protection and deprotection protocols, and summarizing key quantitative data.
Data Presentation
Table 1: Common Reagents and Conditions for Amine Protection (Acetylation)
| Acetylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acetic Anhydride | Pyridine, TEA, DIEA | DCM, THF, Dioxane | 0 - 25 | >90 | [1] |
| Acetyl Chloride | TEA, DIEA | THF, DCM | 0 - 25 | >90 | [2] |
| Acetic Acid | TBTU, Lutidine | DCM | Room Temp | Good | [3] |
Table 2: Common Reagents and Conditions for Amide Deprotection (Deacetylation)
| Reagent | Conditions | Solvent | Temperature (°C) | Notes | Reference |
| Hydrochloric Acid (HCl) | Strong Acid | EtOH/H₂O | Reflux | Harsh conditions, may not be suitable for acid-sensitive substrates.[2] | [2] |
| Sodium Hydroxide (NaOH) | Strong Base | EtOH/H₂O | Reflux | Harsh conditions, may not be suitable for base-sensitive substrates.[2] | [2] |
| Oxalyl Chloride, then Propylene Glycol | Mild, selective for secondary acetamides | THF | 0 to Room Temp | Avoids harsh conditions and prevents epimerization.[4] | [1][4] |
| Thionyl Chloride, Pyridine | Mild | Dichloromethane | Room Temp | Short reaction time and easy purification.[5] | [5] |
| Hydroxylamine Salts | Neutral pH | Not specified | Not specified | Remarkable selectivity over common carbamate protecting groups. | [6] |
| Schwartz Reagent | Mild, neutral | THF | Room Temp | Chemoselective deprotection in the presence of other protecting groups like Boc and Cbz.[7] | [7] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine using Acetic Anhydride
This protocol describes a general procedure for the acetylation of a primary amine using acetic anhydride and a base like triethylamine (TEA).
Materials:
-
Primary amine
-
Acetic anhydride (Ac₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIEA (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acetamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of a Secondary Acetamide using Oxalyl Chloride and Propylene Glycol
This protocol outlines a mild and selective method for the deprotection of secondary acetamides.[4]
Materials:
-
Secondary acetamide
-
Oxalyl chloride
-
Pyridine or 2,6-lutidine
-
Propylene glycol
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the secondary acetamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine or 2,6-lutidine (1.1 eq) to the solution.
-
Slowly add oxalyl chloride (1.2 eq) to the reaction mixture. The formation of the imidoyl chloride intermediate can be monitored by IR spectroscopy.
-
After the formation of the imidoyl chloride is complete (typically 1-2 hours), add propylene glycol (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
-
The resulting amine hydrochloride salt can often be isolated by filtration or carried forward to the next synthetic step.
Visualizations
References
- 1. Acetamides [organic-chemistry.org]
- 2. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Acetyloxy)acetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving N-(Acetyloxy)acetamide, a versatile reagent in organic synthesis. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug development, and organic synthesis.
Overview of this compound in Organic Synthesis
This compound and its derivatives are valuable intermediates and reagents in a variety of chemical transformations. Primarily, they function as efficient acetylating agents for a range of nucleophiles, including amines and alcohols. The acetoxy group serves as a good leaving group, facilitating the transfer of the acetyl moiety. This reactivity makes them useful for the synthesis of amides, esters, and other acetylated compounds, which are common motifs in pharmaceuticals and other bioactive molecules.
Experimental Protocols
General N-Acylation of Amines using Acetic Anhydride (A Model System)
While specific protocols for this compound are not extensively detailed in the literature, the following general procedure for N-acetylation of amines using a common acetylating agent, acetic anhydride, provides a foundational methodology that can be adapted. This reaction proceeds under catalyst-free and solvent-free conditions, highlighting a green chemistry approach.[1][2]
Materials:
-
Amine (e.g., aniline, benzylamine)
-
Acetic anhydride
-
Round-bottom flask
-
Stirrer
-
Heating mantle or oil bath (if necessary)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, add the amine (1.0 mmol).
-
To the amine, add acetic anhydride (1.0-1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 60-85°C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Synthesis of N-(2-Acetylphenyl)acetamide
This protocol details the synthesis of a derivative, N-(2-Acetylphenyl)acetamide, from 2'-aminoacetophenone and acetic anhydride, achieving a high yield.
Materials:
-
2'-Aminoacetophenone
-
Acetic anhydride
-
Crushed ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2'-aminoacetophenone (5 g, 37 mmol) in acetic anhydride (10 ml).
-
Stir the solution at room temperature for 3 hours.
-
Pour the clear solution onto crushed ice (100 ml) and allow it to stand until the excess acetic anhydride has hydrolyzed.
-
Filter the resulting white precipitate.
-
Recrystallize the crude product from ethanol to yield pure N-(2-acetylphenyl)acetamide.
Quantitative Data Summary
The following tables summarize quantitative data for representative N-acylation reactions. These tables provide a comparative overview of reaction conditions and yields for different substrates.
Table 1: N-Acylation of Various Amines with Acetic Anhydride (Solvent-Free) [1]
| Entry | Substrate (Amine) | Time (min) | Yield (%) |
| 1 | Aniline | 5 | 90 |
| 2 | p-Toluidine | 5 | 88 |
| 3 | p-Anisidine | 7 | 85 |
| 4 | p-Nitroaniline | 8 | 91 |
| 5 | Benzylamine | 5 | 90 |
| 6 | Piperidine | 10 | 85 |
Table 2: Synthesis of N-(2-Acetylphenyl)acetamide
| Substrate | Reagent | Reaction Time | Yield (%) | Reference |
| 2'-Aminoacetophenone | Acetic Anhydride | 3 hours | 96 | [3] |
Reaction Mechanisms and Experimental Workflows
General Mechanism of N-Acylation of Amines
The N-acylation of a primary amine with an acetylating agent like this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of the leaving group (the acyloxy anion), resulting in the formation of the N-acetylated product (an amide).
Caption: General mechanism of N-acylation of a primary amine.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of acetylated products involves the reaction setup, monitoring, workup, and final purification steps.
Caption: A typical experimental workflow for N-acylation reactions.
Biological Relevance and Signaling Pathways
While specific signaling pathways involving this compound are not well-documented, acetamide derivatives are known to exhibit a range of biological activities. For instance, certain N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. The inhibition of this receptor can modulate downstream signaling cascades, such as the NLRP3/GSDMD pathway, which is involved in inflammatory responses.
The general principle involves the binding of the acetamide derivative to the receptor, which blocks the binding of the endogenous ligand (e.g., UDP-glucose). This inhibition prevents the conformational changes in the receptor that are necessary to activate intracellular G-proteins, thereby blocking the downstream signaling events that lead to an inflammatory response.
Caption: Inhibition of a G-protein coupled receptor signaling pathway.
References
- 1. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Synthesis of Novel Heterocyclic Compounds Utilizing N-(Acetyloxy)acetamide
A Note to Our Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the direct application of N-(Acetyloxy)acetamide in the synthesis of novel heterocyclic compounds have yielded limited specific examples and detailed protocols. This suggests that while the molecule possesses reactive potential, its use as a direct precursor in this context is not widely documented in readily available scientific literature.
However, the structural features of this compound, particularly the N-O bond, are characteristic of a class of compounds known to be effective precursors for reactive nitrogen intermediates, such as nitrenes. These intermediates are highly valuable in the construction of nitrogen-containing heterocycles.
Therefore, these application notes will focus on a closely related and well-documented application: the use of O-acylhydroxylamines as precursors for nitrene generation and their subsequent application in the synthesis of N-heterocycles. This approach provides a strong foundational methodology that can likely be adapted for this compound, pending further experimental investigation.
Conceptual Framework: O-Acylhydroxylamines as Nitrene Precursors
O-acylhydroxylamines, such as the model compound O-benzoylhydroxylamine, can serve as efficient precursors to alkyl nitrenes upon treatment with a suitable catalyst, typically a rhodium complex. The generated nitrene is a highly reactive intermediate that can undergo various transformations, most notably C-H insertion reactions, to form new carbon-nitrogen bonds. This strategy is particularly effective for the intramolecular synthesis of saturated N-heterocycles like pyrrolidines.
The general workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis of pyrrolidines from primary amines via O-benzoylhydroxylamine precursors.
Signaling Pathway Analogy in Catalysis
The catalytic cycle for the rhodium-catalyzed intramolecular C-H amination can be conceptually illustrated as a signaling pathway, where the catalyst interacts with the substrate to initiate a series of transformations leading to the final product and regeneration of the catalyst.
Caption: Catalytic cycle for rhodium-catalyzed intramolecular C-H amination.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of pyrrolidines using O-benzoylhydroxylamines as alkyl nitrene precursors. These serve as a model for potential adaptation to this compound.
Protocol 1: Synthesis of O-Benzoylhydroxylamine Precursor
-
Reaction Setup: To a solution of the primary amine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a base, for example, triethylamine (1.2 equiv.).
-
Acylation: Slowly add benzoyl chloride (1.1 equiv.) to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Intramolecular C-H Amination
-
Reaction Setup: In a nitrogen-purged glovebox, add the O-benzoylhydroxylamine precursor (1.0 equiv.) and the rhodium catalyst, such as Rh₂(esp)₂ (1 mol %), to a reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent like benzene or toluene.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 80-100 °C.
-
Reaction Monitoring: Monitor the formation of the pyrrolidine product by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired pyrrolidine.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of various pyrrolidines from O-benzoylhydroxylamine precursors, as reported in the literature. This data provides a benchmark for evaluating the potential efficacy of this compound in similar transformations.
| Entry | Starting Amine | Product | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | 4-Phenylbutan-1-amine | 2-Phenylpyrrolidine | 1.0 | 80 | 85 |
| 2 | Pentan-1-amine | Pyrrolidine | 1.0 | 80 | 78 |
| 3 | 5-Methylhexan-2-amine | 2,5-Dimethylpyrrolidine | 1.5 | 90 | 72 |
| 4 | 2-Cyclohexylethanamine | Octahydro-1H-isoindole | 1.0 | 80 | 91 |
Concluding Remarks for Future Research
While direct evidence for the use of this compound in novel heterocyclic synthesis remains elusive, its structural similarity to proven O-acylhydroxylamine precursors suggests a promising avenue for investigation. Researchers are encouraged to adapt the protocols outlined above to explore the reactivity of this compound as a potential nitrene precursor. Key areas for investigation would include optimizing the choice of catalyst, solvent, and reaction temperature to facilitate efficient C-H insertion reactions for the synthesis of a diverse range of N-heterocyclic compounds. The data presented herein should serve as a valuable reference point for these future synthetic explorations.
Scale-up Synthesis of N-(Acetyloxy)acetamide for Pilot Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
N-(Acetyloxy)acetamide is an organic compound with potential applications in pharmaceutical development as a reactive intermediate or a prodrug. Its structure, featuring an N-acyloxy amide moiety, suggests it may act as an acylating agent or release N-hydroxyacetamide and acetic acid upon hydrolysis. Acetamide derivatives have been explored for a range of therapeutic areas, including as anti-inflammatory agents and inhibitors of enzymes implicated in neurodegenerative diseases.[1][2] This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing quantities required for pilot studies. The described two-step synthesis is designed to be robust and scalable.
2. Synthesis Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, N-hydroxyacetamide (also known as acetohydroxamic acid), via the reaction of ethyl acetate with hydroxylamine. The second step is the N-acetylation of N-hydroxyacetamide using acetic anhydride to yield the final product.
3. Data Presentation
Table 1: Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 |
| Hydroxylamine (50% aq. sol.) | NH₂OH | 33.03 | ~100 | ~1.13 |
| Sodium Methoxide | CH₃ONa | 54.02 | Decomposes | 0.6 |
| N-hydroxyacetamide | C₂H₅NO₂ | 75.07 | Decomposes | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | 1.082 |
| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 |
| This compound | C₄H₇NO₃ | 117.10[3][4] | - | - |
Table 2: Proposed Pilot Scale Reaction Parameters
| Parameter | Step 1: N-hydroxyacetamide Synthesis | Step 2: N-Acetylation |
| Scale | 10 L reaction volume | 10 L reaction volume |
| Reactants | Ethyl Acetate (1.0 kg, 11.35 mol) | N-hydroxyacetamide (500 g, 6.66 mol) |
| Hydroxylamine HCl (870 g, 12.5 mol) | Acetic Anhydride (750 g, 7.35 mol) | |
| Sodium Methoxide (675 g, 12.5 mol) | Pyridine (600 mL) | |
| Solvent | Methanol (5 L) | Dichloromethane (5 L) |
| Temperature | 0-5 °C (addition), then 20-25 °C | 0-5 °C |
| Reaction Time | 12-16 hours | 2-4 hours |
| Expected Yield | 60-70% | 70-80% |
4. Experimental Protocols
4.1. Step 1: Synthesis of N-hydroxyacetamide
This protocol is adapted from general methods for the synthesis of hydroxamic acids from esters.[5][6]
Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling circulator.
-
Filtration apparatus (Büchner funnel and flask).
-
Vacuum oven.
Procedure:
-
Set up the 10 L reactor and ensure it is clean and dry.
-
Charge the reactor with methanol (5 L) and cool to 0-5 °C using the cooling circulator.
-
Slowly add sodium methoxide (675 g) to the methanol with stirring.
-
In a separate vessel, dissolve hydroxylamine hydrochloride (870 g) in methanol (2 L) and add it to the reactor while maintaining the temperature between 0-5 °C.
-
Slowly add ethyl acetate (1.0 kg) to the reaction mixture via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to 0-5 °C to precipitate the sodium salt of N-hydroxyacetamide.
-
Filter the precipitate and wash with cold methanol.
-
To obtain the free hydroxamic acid, the salt can be dissolved in a minimal amount of water and acidified with a suitable acid (e.g., acetic acid) until the pH is neutral, followed by extraction or crystallization. For many subsequent acetylation reactions, the sodium salt can be used directly after drying.
-
Dry the product in a vacuum oven at 40 °C.
4.2. Step 2: N-Acetylation of N-hydroxyacetamide
This protocol utilizes a common method for the acetylation of hydroxyl compounds.[7]
Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling circulator.
-
Rotary evaporator.
-
Crystallization vessel.
Procedure:
-
Charge the 10 L reactor with N-hydroxyacetamide (500 g) and dichloromethane (5 L).
-
Cool the suspension to 0-5 °C.
-
Add pyridine (600 mL) to the mixture.
-
Slowly add acetic anhydride (750 g) via the addition funnel over 1 hour, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water (1 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
5. Visualization of Experimental Workflow
6. Stability and Storage
N-acyloxy amides can be susceptible to hydrolysis.[8][9] It is recommended to store the final product, this compound, in a cool, dry, and inert atmosphere to minimize degradation. Stability studies should be conducted on the pilot batch to establish appropriate storage conditions and shelf-life.
7. Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydroxylamine and its solutions are potentially explosive and should be handled with care, avoiding heat and contamination.
-
Sodium methoxide is a corrosive and flammable solid.
-
Acetic anhydride and pyridine are corrosive and have strong odors.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. a2bchem.com [a2bchem.com]
- 3. N-Acetyl-N-hydroxyacetamide | C4H7NO3 | CID 338698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Determination of N-(Acetyloxy)acetamide
Introduction
N-(Acetyloxy)acetamide is a chemical compound of interest in various research and development fields. Ensuring the purity of this compound is critical for its intended application, as impurities can affect its chemical and biological properties. These application notes provide detailed protocols for the quantitative determination of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Additionally, qualitative spectroscopic methods are discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it well-suited for purity assessment. A reversed-phase HPLC method is proposed for the analysis of this compound.
Data Presentation
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | C18, 4.6 x 250 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile:Water (Gradient) | [1] |
| Flow Rate | 1.0 mL/min | [2] |
| Injection Volume | 10 µL | [2] |
| Detector Wavelength | 210 nm | [3][4] |
| Column Temperature | 25 °C | [2] |
| Validation Parameters | ||
| Linearity (r²) | > 0.99 | [5][6] |
| Limit of Detection (LOD) | ~2.5 µg/L | [3][4] |
| Limit of Quantitation (LOQ) | ~7.7 µg/L | [3][4] |
| Accuracy (% Recovery) | 95-105% | [5][6] |
| Precision (%RSD) | < 2% | [5][6] |
Experimental Protocol
-
Reagent and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to a level bracketing the expected sample concentration.
-
Accurately weigh and dissolve the this compound sample to be tested in the same solvent to a known concentration (e.g., 0.5 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the sample solution. Replicate injections are recommended for better accuracy.
-
Inject a blank (solvent) to ensure no carryover between samples.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the reference standard.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample using the following formula:
-
Workflow Diagram
Gas Chromatography (GC)
GC is a suitable method for the analysis of volatile and thermally stable compounds. For this compound, care must be taken to avoid thermal degradation in the injector port. Derivatization may be necessary to improve volatility and thermal stability.[7][8]
Data Presentation
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film | [7] |
| Carrier Gas | Helium | [7] |
| Flow Rate | 1.2 mL/min | [7] |
| Injection Volume | 1 µL (split mode) | [7] |
| Injector Temperature | 240 °C (or cool-on-column) | [7][8] |
| Oven Temperature Program | Initial 40°C, hold 2 min, ramp to 300°C at 20°C/min, hold 15 min | [7] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | [5][7] |
| Validation Parameters | ||
| Linearity (r²) | > 0.98 | [5][6] |
| Limit of Detection (LOD) | ~0.4 ppm | [5][6] |
| Limit of Quantitation (LOQ) | ~1.3 ppm | [5][6] |
| Accuracy (% Recovery) | 70-130% | [5][6] |
| Precision (%RSD) | < 15% | [5][6] |
Experimental Protocol
-
Reagent and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the this compound sample in the same solvent to a known concentration.
-
(Optional Derivatization) If thermal degradation is observed, a derivatization step using an agent like 9-xanthydrol can be employed to form a more stable derivative.[7][9]
-
-
Instrumentation and Analysis:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the instrument parameters as outlined in the data table.
-
Inject the calibration standards and the sample solution.
-
-
Data Analysis:
-
Integrate the peak area of this compound or its derivative.
-
Construct a calibration curve and determine the concentration of the analyte in the sample.
-
Calculate the purity as described in the HPLC section.
-
Workflow Diagram
Titrimetric Analysis
A titrimetric method, such as acid-base titration, can be a simple and cost-effective way to determine the purity of this compound. The amide group can be hydrolyzed under basic conditions to an amine and a carboxylate, and the excess base can be back-titrated with a standard acid.[10]
Data Presentation
| Parameter | Value | Reference |
| Titration Conditions | ||
| Titrant | Standardized Hydrochloric Acid (HCl) | [10] |
| Back-Titrant | Standardized Sodium Hydroxide (NaOH) | [10] |
| Indicator | Phenolphthalein or Potentiometric Endpoint | |
| Expected Results | ||
| Accuracy | High | [11] |
| Precision (%RSD) | < 1% | [11] |
Experimental Protocol
-
Reagent Preparation:
-
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample and transfer it to a flask.
-
Add a known excess volume of the standardized NaOH solution.
-
Heat the mixture to reflux for a specified time (e.g., 30-60 minutes) to ensure complete hydrolysis of the amide.
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess NaOH with the standardized HCl solution until the pink color disappears.
-
Perform a blank titration (without the sample) under the same conditions.
-
-
Data Analysis:
-
Calculate the moles of NaOH that reacted with the this compound:
-
Calculate the purity of the sample:
-
Workflow Diagram
Spectroscopic Methods for Qualitative Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the identity and assessing the qualitative purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can confirm the molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.[12]
-
The presence of impurity peaks in the NMR spectrum indicates that the sample is not pure. The relative integration of the impurity peaks to the main compound peaks can provide a semi-quantitative estimate of the impurity levels.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the C=O of the ester and amide, and the N-H bond.[13]
-
Comparison of the IR spectrum of the sample with that of a reference standard can help in identifying the presence of impurities with different functional groups.
-
These spectroscopic methods are typically used in conjunction with a quantitative chromatographic or titrimetric method to provide a comprehensive assessment of the purity of this compound.
References
- 1. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(Acetyloxy)acetamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Coupling Reagents in Peptide Synthesis
Peptide synthesis is a cornerstone of biochemical research and drug development, enabling the creation of novel therapeutic agents, research tools, and biomaterials. The formation of the amide bond (peptide bond) between two amino acids is the fundamental reaction in this process. This crucial step requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another. This activation is typically achieved through the use of "coupling reagents."
While a vast array of coupling reagents have been developed and are commercially available, from carbodiimides like DCC and DIC to phosphonium and aminium salts like HBTU and HATU, the use of N-(Acetyloxy)acetamide as a direct coupling reagent in peptide synthesis is not documented in mainstream chemical literature. These established reagents are favored for their high coupling efficiency, rapid reaction times, and their ability to suppress racemization, a critical factor in producing stereochemically pure peptides.
This document will first explore the hypothetical role of this compound as a potential acylating agent in peptide synthesis based on its chemical structure. Subsequently, it will provide detailed application notes and protocols for a related and widely used acetamide derivative, N,O-bis(trimethylsilyl)acetamide (BSA) , which serves as a silylating agent to facilitate peptide synthesis, particularly with unprotected amino acids.
Hypothetical Application of this compound as a Peptide Coupling Reagent
Based on its chemical structure, this compound possesses an N-O bond which, upon activation, could potentially serve as a leaving group, allowing the transfer of the acetyl group. However, for peptide synthesis, the goal is to activate the carboxylic acid of an N-protected amino acid. A more plausible, though still hypothetical, role for this compound would be as a component in an in situ generation of a more reactive coupling agent.
Hypothetical Mechanism of Action:
It is conceivable that this compound, in the presence of a carboxylate anion (from the N-protected amino acid), could form a mixed anhydride. This mixed anhydride would then be susceptible to nucleophilic attack by the N-terminal amine of the incoming amino acid, forming the peptide bond.
Below is a conceptual diagram illustrating this hypothetical reaction pathway.
Troubleshooting & Optimization
Optimizing reaction conditions for N-(Acetyloxy)acetamide synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of N-(Acetyloxy)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common laboratory synthesis for this compound is the O-acetylation of N-hydroxyacetamide. This reaction typically involves treating N-hydroxyacetamide with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include reaction temperature, the choice of acetylating agent and solvent, and the stoichiometry of the reactants. Moisture control is also critical, as water can lead to the hydrolysis of the starting materials and the product.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] These methods allow for the visualization of the consumption of the starting material (N-hydroxyacetamide) and the formation of the product.
Q4: Is this compound stable? What are the recommended storage conditions?
A4: N-(Acyloxy)amides can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] The stability is influenced by steric and electronic factors.[4] For storage, it is recommended to keep the purified product in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material: N-hydroxyacetamide can be unstable under harsh conditions. 3. Poor quality of reagents: Acetylating agent may have decomposed. 4. Hydrolysis: Presence of water in the reaction mixture. | 1. Reaction Monitoring: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a modest increase in temperature. 2. Mild Conditions: Use mild reaction conditions. If using a strong base, consider a weaker, non-nucleophilic base. 3. Reagent Quality: Use freshly opened or purified acetylating agents. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.[1] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side reactions: Unwanted reactions occurring alongside the main reaction. 2. Unreacted starting material: Incomplete conversion of N-hydroxyacetamide. 3. Product degradation: The product may be degrading during the reaction or work-up.[5] 4. Diacetylation: Potential for acetylation at another site if the structure allows. | 1. Optimize Conditions: Adjust stoichiometry and temperature to favor the desired product. 2. Increase Reaction Time/Equivalents: Allow the reaction to proceed longer or use a slight excess of the acetylating agent. 3. Gentle Work-up: Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) and avoid strong acids or bases. Minimize exposure to high temperatures during solvent evaporation. 4. Purification: Purify the crude product using column chromatography or recrystallization.[6] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of an oil instead of a solid. 3. Co-elution of impurities during chromatography. | 1. Solvent Selection: Use a different solvent for extraction in which the product has lower solubility. 2. Crystallization: Try recrystallization from a different solvent system. If it oils out, try dissolving in a minimal amount of a good solvent and adding a poor solvent dropwise at a lower temperature. 3. Chromatography Optimization: Adjust the solvent polarity for column chromatography to achieve better separation. |
Experimental Protocol
Synthesis of this compound via O-Acetylation of N-Hydroxyacetamide
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
N-hydroxyacetamide (1.0 eq)
-
Acetic Anhydride (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (as base/catalyst, optional)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve N-hydroxyacetamide (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 - 1.5 eq) to the stirred solution. If using a base like pyridine or triethylamine, it can be added prior to the acetic anhydride.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Acetamide, N-[2-(acetyloxy)ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in N-(Acetyloxy)acetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Acetyloxy)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and plausible route for the synthesis of this compound is the acetylation of acetohydroxamic acid. This typically involves reacting acetohydroxamic acid with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base to neutralize the acid byproduct.
Q2: What are the primary stability concerns for this compound?
This compound, as an O-acyl hydroxamate, is susceptible to thermal and base-catalyzed rearrangements. The most significant of these is the Lossen rearrangement, which can lead to the formation of methyl isocyanate and acetic acid.[1][2] This rearrangement is a key consideration for reaction and storage conditions.
Q3: How can I purify the final this compound product?
Purification can be challenging due to the potential for rearrangement. If the product is stable enough, column chromatography on silica gel using a non-polar eluent system could be employed. Recrystallization from a suitable solvent system, if a stable solid can be obtained, is another option. It is crucial to avoid high temperatures and basic conditions during purification.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester and amide).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Acetylation | - Ensure the use of a high-purity acetylating agent. - Optimize the stoichiometry of the acetylating agent (a slight excess may be required). - Choose an appropriate solvent that dissolves both reactants. |
| Decomposition of Starting Material | - Acetohydroxamic acid can be unstable. Use fresh or properly stored starting material. |
| Lossen Rearrangement | - Conduct the reaction at low temperatures (e.g., 0 °C or below) to minimize this side reaction.[1][2] - Use a non-nucleophilic base to avoid promoting the rearrangement. |
| Hydrolysis of Product | - Ensure all reagents and glassware are dry, as water can hydrolyze the acyloxy group. |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Methyl Isocyanate or its derivatives (e.g., ureas, amines) | Lossen Rearrangement [1][2] | - Lower the reaction temperature. - Use a hindered or non-nucleophilic base. - Minimize reaction time. |
| Acetic Acid | - Lossen Rearrangement byproduct [1] - Hydrolysis of the product or acetylating agent. | - Follow solutions for Lossen rearrangement. - Work under anhydrous conditions. |
| N,O-Diacetylated byproduct | - Over-acetylation of acetohydroxamic acid. | - Use stoichiometric amounts of the acetylating agent. - Add the acetylating agent slowly to the reaction mixture. |
| 2-Acyloxyacetamide derivative | Base-catalyzed rearrangement [3] | - Use a milder base or a stoichiometric amount of a non-catalytic base. - Maintain a low reaction temperature. |
Experimental Protocols
Hypothetical Protocol for this compound Synthesis
Materials:
-
Acetohydroxamic acid
-
Acetyl chloride
-
Triethylamine (or a hindered base like diisopropylethylamine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve acetohydroxamic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography (if necessary and the compound is stable enough) using a suitable eluent system.
Visualizations
Caption: Synthesis of this compound.
References
Technical Support Center: Troubleshooting Low Yield in N-(Acetyloxy)acetamide Reactions
Welcome to the technical support center for N-(Acetyloxy)acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that can lead to low yields in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed insights into reaction conditions, potential side reactions, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the acetylation of N-hydroxyacetamide using an acetylating agent such as acetic anhydride. The reaction introduces an acetyl group onto the hydroxyl group of N-hydroxyacetamide.
A general reaction scheme is as follows:
Q2: My reaction resulted in a low yield of this compound. What are the most common causes?
Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Side Reactions: The formation of byproducts, such as the diacetylated product (N-acetyl-N-(acetyloxy)acetamide), can consume the starting material and reduce the yield of the desired product.
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Product Decomposition: this compound can be susceptible to hydrolysis, especially in the presence of water or under acidic or basic conditions, leading to the formation of N-hydroxyacetamide and acetic acid.[1] The product may also decompose at elevated temperatures.[2]
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Suboptimal Reagent Stoichiometry: An incorrect ratio of N-hydroxyacetamide to the acetylating agent can lead to incomplete conversion or the formation of side products.
-
Impurities in Starting Materials: The presence of impurities in the N-hydroxyacetamide or the acetylating agent can interfere with the reaction.
-
Inefficient Purification: Product loss during workup and purification steps, such as recrystallization, can significantly lower the final isolated yield.
Q3: How can I minimize the formation of the diacetylated byproduct?
The formation of N-acetyl-N-(acetyloxy)acetamide, the diacetylated byproduct, can be a significant issue. To minimize its formation, consider the following:
-
Control Stoichiometry: Use a carefully controlled molar ratio of acetic anhydride to N-hydroxyacetamide. A large excess of acetic anhydride can promote diacylation.
-
Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity for the desired mono-acetylated product.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction once the formation of the desired product is maximized and before significant amounts of the diacetylated product are formed.
Troubleshooting Guide
Problem 1: The reaction mixture turns dark or forms a tar-like substance.
A dark coloration or tar formation often indicates decomposition or polymerization side reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Run the reaction at a lower temperature. Start with ice-bath cooling (0-5 °C) and slowly allow the reaction to warm to room temperature if necessary. |
| Presence of Impurities | Ensure that all starting materials and solvents are pure and dry. |
| Prolonged Reaction Time | Monitor the reaction progress and work up the reaction as soon as the starting material is consumed to prevent product degradation over time. |
Problem 2: Significant amount of unreacted N-hydroxyacetamide remains in the final product.
The presence of starting material in your final product indicates an incomplete reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acetylating Agent | Ensure the stoichiometry of the acetylating agent is appropriate. A slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | While high temperatures can cause decomposition, a temperature that is too low may result in a very slow reaction rate. Experiment with a slightly elevated temperature (e.g., room temperature or 30-40 °C) while monitoring for side product formation. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Short Reaction Time | Allow the reaction to proceed for a longer duration. Monitor the reaction progress by TLC or another suitable analytical technique to determine the optimal reaction time. |
Problem 3: The isolated yield is low after purification by recrystallization.
Significant product loss during recrystallization is a common issue.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acetamides, common recrystallization solvents include methanol, ethanol, acetone, benzene, and ethyl acetate, or mixtures thereof.[2] |
| Using too Much Solvent | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the Solution too Quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Product is too Soluble in the Chosen Solvent | If the product is moderately soluble even at low temperatures, consider using a co-solvent system. Add a less polar solvent in which the product is insoluble to the hot solution until turbidity is observed, then re-heat to dissolve and cool slowly. |
Experimental Protocols
Key Experiment: Synthesis of this compound from N-hydroxyacetamide
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
N-hydroxyacetamide
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxyacetamide (1.0 equivalent) in the chosen solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.1 - 1.5 equivalents) dropwise to the cooled solution while stirring. If using a catalyst, pyridine (1.1 - 1.5 equivalents) can be added prior to the acetic anhydride.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system.
Visualizations
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the main reaction for the synthesis of this compound and a common side reaction leading to a diacetylated byproduct.
References
Technical Support Center: Purification of Crude N-(Acetyloxy)acetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(Acetyloxy)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is an oil and won't crystallize. What should I do?
A1: "Oiling out" is a common issue, especially with compounds that have moderate polarity and contain functional groups capable of hydrogen bonding. Here are several strategies to induce crystallization:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure crystalline this compound, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[1]
-
Solvent modification: Your solvent may be too good. Add a "bad" solvent (one in which your compound is insoluble but is miscible with your current solvent) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.[2]
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Lowering the temperature: If slow cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or even a freezer. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[3]
-
Concentrate the solution: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again.
Q2: After recrystallization, my this compound is still impure. What are the next steps?
A2: If a single recrystallization does not sufficiently purify your product, you can try the following:
-
Second recrystallization: A second recrystallization using the same or a different solvent system can often improve purity.
-
Activated charcoal treatment: If you suspect colored impurities or highly polar, non-volatile impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal can adsorb these impurities.
-
Column chromatography: If recrystallization fails to remove impurities with similar solubility profiles to your product, column chromatography is the recommended next step.[4]
Q3: What are the most likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route used. However, common impurities in amide synthesis can include:
-
Unreacted starting materials: Such as the corresponding amine and acylating agent.
-
Byproducts of the reaction: For example, if a coupling reagent is used, the urea byproduct (if DCC or DIC is used) or other reagent-derived impurities will be present.[][6]
-
Solvents: Residual solvents from the reaction or workup.[3]
-
Hydrolysis products: this compound contains an ester linkage which could be susceptible to hydrolysis back to the corresponding N-hydroxyacetamide and acetic acid, especially if exposed to acidic or basic conditions during workup.
Q4: I am losing a significant amount of my product during column chromatography. How can I improve my yield?
A4: Product loss during column chromatography is a common challenge. Here are some tips to minimize it:
-
Optimize your solvent system: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. This will ensure good separation without requiring an excessively large volume of solvent.[7]
-
Proper column packing: Ensure your silica gel is packed uniformly to avoid channeling, which can lead to poor separation and the need to collect broader fractions, potentially including impurities.
-
Dry loading: If your compound is not very soluble in the eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed product to the top of your column.
-
Use a different stationary phase: If you are using silica gel (normal phase), consider using reversed-phase chromatography (e.g., C18 silica) if your compound and impurities have different polarities.[8]
Q5: How do I choose the right solvent for recrystallization?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]
-
"Like dissolves like": this compound is a polar molecule containing amide and ester functional groups. Therefore, polar solvents should be considered.
-
Trial and error: Test the solubility of a small amount of your crude product in various solvents in a test tube. Good candidates will show low solubility in the cold solvent and complete dissolution upon heating.[4]
-
Mixed solvent systems: If a single solvent is not ideal, a mixed solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not.[2]
Data Presentation
| Solvent System | Compound Type Example | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Polar, H-bonding | Low | High |
| Ethanol | Polar, H-bonding | Moderate | High |
| Ethyl Acetate | Moderately Polar | Moderate | High |
| Acetone | Polar aprotic | High | Very High |
| Toluene | Nonpolar | Low | Moderate |
| Hexane | Nonpolar | Very Low | Low |
| Ethanol/Water | Polar, H-bonding | Variable | High |
| Dichloromethane/Hexane | Moderately Polar | Variable | High |
This table is for illustrative purposes and actual solubilities will vary.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or mixed solvent system. For a compound like this compound, ethanol, ethyl acetate, or a mixture of ethanol and water could be good starting points.[4][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen cold solvent and begin heating the mixture with stirring (e.g., on a hot plate).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good system will show the this compound spot with an Rf value of about 0.3-0.4 and good separation from impurity spots.[7] A gradient of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.
-
Column Packing: Pack a chromatography column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. If using a more polar solvent for dissolution, ensure it is a very small volume. Alternatively, use the dry loading method described in the FAQs.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Recrystallization of Organic Compounds | Slides Chemistry | Docsity [docsity.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Preventing degradation of N-(Acetyloxy)acetamide during storage
Technical Support Center: N-(Acetyloxy)acetamide Stability
This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of this compound. Given that this compound is a specialized chemical, this information is based on the general stability of related N-acyloxy amide compounds, which are known to be susceptible to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound is typically observed as:
-
Changes in Physical Appearance: The compound may change from a crystalline solid to a waxy or oily substance.
-
Alteration in Solubility: You might notice a difference in how well the compound dissolves in your chosen solvent over time.
-
Appearance of New Peaks in Analytical Data: Techniques like High-Performance Liquid Chromatography (HPLC) may show new peaks corresponding to degradation products, with a concurrent decrease in the area of the parent compound's peak.
-
Shifts in Nuclear Magnetic Resonance (NMR) Spectra: The appearance of new signals, for instance, a singlet around 2.1 ppm in ¹H NMR, could indicate the formation of acetic acid.
Q2: What is the most probable degradation pathway for this compound?
A2: The N-O bond in this compound is susceptible to nucleophilic attack, particularly by water. The most common degradation pathway is hydrolysis, which breaks the molecule down into acetamide and acetic acid. This reaction can be catalyzed by acidic or basic conditions.
Caption: Probable hydrolytic degradation of this compound.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.
-
Moisture: Keep in a desiccated environment. Use of a desiccator with a drying agent like silica gel is highly recommended.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Sample degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity).2. Perform a purity check using HPLC or NMR on a fresh sample.3. Prepare solutions fresh for each experiment. |
| Oily or sticky appearance of the solid compound | Hydrolysis due to moisture absorption. | 1. Discard the degraded sample.2. Ensure future samples are stored in a desiccator under an inert atmosphere.3. Handle the compound in a glove box or a dry environment. |
| Extra peaks in HPLC chromatogram | Formation of degradation products (e.g., acetamide). | 1. Confirm the identity of the degradation products using a reference standard if available.2. Re-evaluate storage and handling procedures to prevent further degradation. |
Quantitative Stability Data
The following table presents hypothetical stability data for a compound with a structure similar to this compound, illustrating the impact of storage conditions over time.
| Storage Condition | Time Point | Purity (%) by HPLC | Primary Degradant (%) |
| -20°C, Desiccated, Inert Gas | 1 Month | 99.5 | <0.5 |
| 3 Months | 99.2 | 0.8 | |
| 6 Months | 98.9 | 1.1 | |
| 4°C, Desiccated | 1 Month | 98.1 | 1.9 |
| 3 Months | 96.5 | 3.5 | |
| 6 Months | 94.2 | 5.8 | |
| 25°C, Ambient Humidity | 1 Week | 91.3 | 8.7 |
| 1 Month | 78.6 | 21.4 | |
| 3 Months | 55.4 | 44.6 |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Climate-controlled stability chambers or incubators
-
Calibrated HPLC system with a C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
2. Experimental Workflow:
Caption: Workflow for a typical chemical stability study.
3. Procedure:
-
Initial Analysis (T=0):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Analyze immediately by HPLC to determine the initial purity. This will serve as the baseline.
-
-
Sample Storage:
-
Aliquot accurately weighed samples of this compound into separate, tightly sealed amber glass vials for each time point and condition.
-
Place the vials in the designated stability chambers:
-
Condition 1 (Long-term): -20°C in a desiccator.
-
Condition 2 (Intermediate): 4°C in a desiccator.
-
Condition 3 (Accelerated): 25°C with 60% relative humidity (RH).
-
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the sample for HPLC analysis as described in step 1.
-
Analyze by HPLC and compare the purity and degradation product profile to the T=0 data.
-
4. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This structured approach will help in systematically evaluating the stability of this compound and determining the optimal conditions for its long-term storage.
Improving the selectivity of N-(Acetyloxy)acetamide in acetylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylation reactions. The focus is on improving the selectivity of these reactions, with specific considerations for the reagent N-(Acetyloxy)acetamide.
Understanding the Reagent: this compound
The term "this compound" is not standard nomenclature for a common acetylating agent and can be ambiguous. It may refer to several different chemical structures. Before proceeding with troubleshooting, it is crucial to correctly identify the reagent being used. Possible interpretations include:
-
N-Acetylacetamide (Diacetamide): A compound with two acetyl groups attached to a nitrogen atom. It can be used in organic synthesis.[1]
-
A derivative of acetamide with an acetyloxy group elsewhere in the molecule: For example, Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, where the acetyloxy group is on a phenyl ring.[2][3]
-
N-(Acetyloxy)-N-methylacetamide: A specific compound with the chemical formula C5H9NO3.[4][5]
The troubleshooting advice provided below is based on general principles of selective acetylation and may need to be adapted based on the specific reagent and substrate you are using.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective N-acetylation?
A1: The primary challenges in selective N-acetylation include:
-
Chemoselectivity: Differentiating between multiple nucleophilic groups within a molecule, such as primary and secondary amines, or amines and hydroxyl or thiol groups. Amines are generally more nucleophilic than hydroxyl or thiol groups, which often allows for selective N-acetylation.[6]
-
Side Reactions: The most common side reaction is O-acetylation of hydroxyl groups, especially in molecules containing both amine and hydroxyl functionalities.[7][8][9]
-
Steric Hindrance: Bulky groups near the target amine can hinder the approach of the acetylating agent, reducing the reaction rate and yield.[10]
-
Reaction Conditions: Factors such as pH, temperature, solvent, and the choice of catalyst can significantly influence the selectivity of the reaction.[11]
Q2: How does pH affect the selectivity of N-acetylation?
A2: The pH of the reaction medium is a critical factor in controlling selectivity. In acidic conditions, amino groups are protonated, which reduces their nucleophilicity and can prevent them from being acylated. This principle can be exploited to achieve selective O-acylation of hydroxyamino acids.[12] Conversely, in basic conditions, the nucleophilicity of amines is enhanced, favoring N-acetylation.
Q3: What is the role of a catalyst in acetylation reactions?
A3: Catalysts are often employed to increase the rate and selectivity of acetylation reactions. They function by activating either the acetylating agent or the substrate. Common catalysts include:
-
Lewis acids (e.g., zinc acetate, copper(II) tetrafluoroborate): These can activate the acetylating agent, making it more electrophilic.[10][13]
-
Bases (e.g., pyridine, triethylamine): These can act as nucleophilic catalysts or as acid scavengers to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the product.[14]
-
Acid catalysts (e.g., acetic acid): In some cases, acetic acid itself can catalyze the N-acylation of amines by esters.[15]
Q4: Can O-acetylation be reversed if it occurs as a side reaction?
A4: Yes, O-acetylation can often be selectively reversed. Acetyl-ester bonds are generally more labile than acetyl-amide bonds. A common method for the selective removal of O-acetyl groups is to incubate the reaction mixture in a boiling water bath. This hydrolyzes the ester bonds while leaving the more stable amide bonds intact.[7][8][9]
Troubleshooting Guides
Issue 1: Low Yield of N-Acetylated Product
| Possible Cause | Suggested Solution |
| Low reactivity of the substrate | Increase the reaction temperature or prolong the reaction time. Consider using a more potent acetylating agent or a suitable catalyst to enhance reactivity. |
| Steric hindrance around the amino group | Employ a smaller acetylating agent if possible. Optimization of the catalyst and reaction conditions may also be necessary to overcome steric barriers.[10] |
| Decomposition of the product or starting material | Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time and prevent product degradation. Consider milder reaction conditions. |
| Inappropriate solvent | The choice of solvent can influence the solubility of reactants and the reaction rate. Screen a variety of aprotic and protic solvents to find the optimal medium. |
Issue 2: Poor Selectivity (Presence of O-Acetylated Byproduct)
| Possible Cause | Suggested Solution |
| Reaction conditions favor O-acetylation | Adjust the pH of the reaction. For selective N-acetylation, slightly basic conditions are often preferred. Avoid strongly acidic conditions which can promote O-acetylation.[12] |
| Excessively reactive acetylating agent | Use a milder acetylating agent or reduce the stoichiometry of the current one. N-hydroxysuccinimide (NHS) esters, for example, can lead to O-acylation if used in large excess.[7][8][9] |
| High reaction temperature | Higher temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature for a longer period. |
| Inadequate catalyst | The choice of catalyst can influence chemoselectivity. For instance, zinc acetate has been shown to be a selective N-acetylating agent.[10] Experiment with different catalysts to find one that favors N-acetylation. |
Experimental Protocols
General Protocol for Selective N-Acetylation of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Substrate: Dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Base (if required): If the substrate is an amine salt or if an acid scavenger is needed, add an appropriate base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).
-
Cool the Reaction Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Acetylating Agent: Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 equivalents) dropwise to the stirred solution.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a selective N-acetylation reaction.
Caption: A troubleshooting guide for improving the selectivity of acetylation reactions.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. PubChemLite - Acetamide, n-(acetyloxy)-n-methyl- (C5H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chemcess.com [chemcess.com]
- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetamides [organic-chemistry.org]
- 14. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: N-(Acetyloxy)acetamide Reaction Monitoring by Thin-Layer Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring reactions involving N-(Acetyloxy)acetamide using thin-layer chromatography (TLC). Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Thin-Layer Chromatography (TLC) to monitor the reaction of this compound?
A1: TLC is a rapid, sensitive, and inexpensive technique used to monitor the progress of a chemical reaction.[1][2] By spotting the reaction mixture on a TLC plate at different time intervals, you can qualitatively observe the consumption of the starting material (this compound) and the formation of the product(s). This allows you to determine if the reaction is proceeding as expected and when it has reached completion.
Q2: How do I select an appropriate solvent system (mobile phase) for the TLC analysis of an this compound reaction?
A2: The ideal solvent system will provide a good separation between the starting material, product(s), and any byproducts. A general guideline is to choose a solvent system where the starting material has a retention factor (Rf) of approximately 0.2-0.4, and the product has a significantly different Rf. You can start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) and adjust the ratio to achieve the desired separation.[3][4][5] If your compound is very polar, you may need to use a more polar solvent system or consider reverse-phase TLC plates.[6]
Q3: How can I visualize the spots on the TLC plate if this compound and the product are colorless?
A3: Most organic compounds are not visible to the naked eye on a TLC plate.[1] Common visualization techniques include:
-
UV Light: If the compounds contain a UV-active chromophore, they will appear as dark spots on a fluorescent green TLC plate under short-wave UV light (254 nm).[1][3]
-
Staining: If the compounds are not UV-active, you can use a chemical stain. The plate is dipped into a staining solution and then gently heated. Common stains include potassium permanganate, ceric ammonium molybdate, or vanillin solutions.[7][8]
Q4: What do the Rf values represent and how are they calculated?
A4: The retention factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound from the baseline by the distance traveled by the solvent front from the baseline.[2][9]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound in a specific solvent system and on a particular stationary phase.
Troubleshooting Guide
This section addresses common problems encountered when monitoring this compound reactions with TLC.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7][10] |
| The compound is not UV-active, and no staining was performed. | Use an appropriate chemical stain to visualize the spots.[7][8] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the spotting line is always above the solvent level in the chamber.[10] | |
| The spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[3][7] |
| The compound is degrading on the silica gel plate. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress dissociation or decomposition.[8] Consider using a different stationary phase, such as alumina. | |
| The chosen solvent system is not appropriate. | Experiment with different solvent systems to find one that results in well-defined spots.[10] | |
| The spots remain at the baseline (Rf ≈ 0). | The solvent system is not polar enough to move the compound up the plate. | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5][6][8] |
| All spots run to the top of the plate (Rf ≈ 1). | The solvent system is too polar. | Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[8] |
| The separation between the starting material and product is poor. | The polarity of the starting material and product are very similar. | Try a different solvent system. Sometimes a small change in the solvent composition can significantly improve separation. You can also try a different stationary phase. |
| The solvent front is uneven. | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is standing straight in the chamber. |
| The bottom of the TLC plate is not flat. | Cut the plate evenly to ensure a flat bottom.[2] | |
| The chamber was disturbed during development. | Place the developing chamber in a location where it will not be disturbed.[7] |
Experimental Protocol: Monitoring an this compound Reaction
This protocol provides a general procedure for monitoring a reaction involving this compound using TLC.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
-
Reaction mixture at various time points (e.g., t=0, t=1h, t=2h, etc.)
-
Solution of pure this compound (starting material)
-
Solvent system (e.g., 1:1 hexane/ethyl acetate)
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a line (the baseline) about 1 cm from the bottom of the TLC plate.[11] Mark small, evenly spaced points on this line where you will spot your samples.
-
Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the lid and let it equilibrate for a few minutes.[9]
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the this compound starting material solution on the first mark. On the subsequent marks, spot the reaction mixture at different time points. It is also good practice to "co-spot" by applying both the starting material and the reaction mixture to the same spot to aid in identification.[2]
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[1] Close the lid and allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this process.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9][11]
-
Visualize the Spots:
-
Allow the solvent to evaporate from the plate completely.
-
Place the plate under a UV lamp and circle any visible spots with a pencil.[1]
-
If necessary, dip the plate into a staining solution, then gently heat it with a heat gun until the spots become visible.
-
-
Analyze the Results: Calculate the Rf values for the starting material and any new spots that appear. The disappearance of the starting material spot and the appearance and intensification of a new product spot indicate that the reaction is progressing.
Data Presentation
Table 1: Hypothetical Rf Values for an this compound Reaction in Different Solvent Systems.
| Compound | Solvent System A (1:1 Hexane:Ethyl Acetate) | Solvent System B (3:1 Hexane:Ethyl Acetate) | Solvent System C (1:3 Hexane:Ethyl Acetate) |
| This compound | 0.45 | 0.25 | 0.65 |
| Product | 0.65 | 0.45 | 0.80 |
| Byproduct | 0.20 | 0.10 | 0.35 |
Note: These are hypothetical values and will vary depending on the specific reaction and conditions.
Visualizations
Caption: Workflow for TLC Reaction Monitoring.
Caption: Troubleshooting Logic for Common TLC Issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. How does the Rf value change when changing the eluent composition? - ECHEMI [echemi.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Managing exothermic reactions during N-(Acetyloxy)acetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions related to managing exothermic reactions during the synthesis of N-(Acetyloxy)acetamide.
Troubleshooting Guide: Managing Exothermic Events
Issue: Rapid and Uncontrolled Temperature Increase During Reagent Addition
A sudden spike in temperature during the addition of a reagent, such as acetic anhydride, is a common indicator of an uncontrolled exothermic reaction. This can lead to side reactions, degradation of the product, and potential safety hazards.
Possible Causes and Solutions
| Possible Cause | Solution |
| Reagent Addition Rate is Too Fast: The rate of heat generation is exceeding the capacity of the cooling system. | Immediately stop the addition of the reagent. Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath). Once the temperature is stabilized and back within the desired range, resume the addition at a significantly slower rate. |
| Inadequate Cooling: The cooling bath is not efficient enough to dissipate the heat generated by the reaction. | Ensure the reaction flask is adequately immersed in the cooling bath. Use a more effective cooling medium if necessary (e.g., switching from an ice-water bath to a dry ice-acetone bath). For larger scale reactions, consider using a cryostat for precise temperature control. |
| Incorrect Reagent Concentration: Using a more concentrated reagent than specified in the protocol can lead to a more vigorous reaction. | Verify the concentration of all reagents before starting the experiment. If a concentrated reagent was used in error, and the reaction is still controllable, proceed with caution and be prepared for a more significant exotherm. If the reaction becomes uncontrollable, follow emergency shutdown procedures. |
| Poor Stirring: Inefficient mixing can lead to localized "hot spots" where the reaction is proceeding much faster, causing a sudden temperature increase when these hot spots mix with the bulk solution. | Ensure the stirring is vigorous enough to maintain a homogenous mixture. Use a properly sized stir bar or an overhead stirrer for larger volumes. If stirring fails during the addition, immediately stop the reagent addition and re-establish efficient stirring before proceeding. |
Troubleshooting Workflow: Unexpected Temperature Spike
Caption: Troubleshooting logic for an unexpected temperature increase.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermic reactions in this compound synthesis?
The primary cause is the acylation of N-hydroxyacetamide with an acylating agent like acetic anhydride or acetyl chloride. This reaction is inherently exothermic due to the formation of stable amide and ester bonds.
Q2: At what stage of the synthesis is an uncontrolled exothermic reaction most likely to occur?
The highest risk of an uncontrolled exotherm is during the addition of the acylating agent to the N-hydroxyacetamide solution. This is when the reaction is initiated and the rate of heat generation is at its peak.
Q3: How can I proactively manage the exotherm during this synthesis?
-
Slow, Controlled Addition: Add the acylating agent dropwise or via a syringe pump to control the reaction rate.
-
Effective Cooling: Maintain a low reaction temperature using an appropriate cooling bath (e.g., 0°C to -10°C).
-
Dilution: Running the reaction in a suitable solvent at a lower concentration can help to dissipate heat more effectively.
-
Vigorous Stirring: Ensure efficient mixing to prevent the formation of localized hot spots.
Q4: What are the signs of a runaway reaction?
Signs of a runaway reaction include a rapid, uncontrollable temperature increase, a sudden change in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.
Q5: What should I do in the event of a runaway reaction?
In the event of a runaway reaction, prioritize personal safety. Activate any emergency shutdown procedures, which may include quenching the reaction with a suitable reagent, and evacuate the immediate area. Alert your supervisor and follow your institution's safety protocols.
Experimental Protocol: Synthesis of this compound
This protocol provides a method for the synthesis of this compound with measures to control the exothermic nature of the reaction.
Materials:
-
N-hydroxyacetamide
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Ice-water bath or cryostat
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
Procedure:
-
Preparation: Dissolve N-hydroxyacetamide in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in a pre-cooled ice-water bath and stir the solution until it reaches an internal temperature of 0°C.
-
Base Addition: Add pyridine to the cooled solution.
-
Controlled Acylation: Add acetic anhydride dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Experimental Workflow: this compound Synthesis
Impact of residual catalysts on N-(Acetyloxy)acetamide stability
Technical Support Center: Stability of N-(Acetyloxy)acetamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related N-acyloxy amide compounds. The stability of these molecules can be significantly influenced by trace amounts of residual catalysts from their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern?
This compound belongs to the N-acyloxy amide class of compounds. These molecules contain an amide bond and an acyloxy (ester) group attached to the nitrogen atom. This structure is susceptible to hydrolysis, particularly at the ester linkage and the amide bond itself. The stability is a critical concern because degradation can lead to impurities, loss of product yield, and inaccurate results in downstream applications. The primary degradation products are typically acetic acid and acetamide.[1][2]
Q2: What are the main degradation pathways for this compound?
The most common degradation pathway is hydrolysis, which can be catalyzed by both acids and bases.[2][3] The presence of water and a catalyst can lead to the cleavage of the N-O bond or the C-N amide bond. For related N-acylated compounds, even mild acidic conditions, such as those used during product cleavage from solid-phase resins (e.g., trifluoroacetic acid), can cause significant hydrolytic instability.[4][5]
Q3: What are common residual catalysts that might be present after synthesis?
The synthesis of amides and related precursors can involve a variety of catalysts that may persist in the final product if not rigorously removed. These include:
-
Acidic Catalysts: Trifluoroacetic acid (TFA), hydrochloric acid, or acidic resins used in synthesis or purification steps.[4][5]
-
Basic Catalysts: Strong bases like sodium hydroxide used in reactions like the Hofmann rearrangement, or organic bases like triethylamine.[2][6]
-
Metal Catalysts: Metal oxides such as CeO₂, ZrO₂, and Nb₂O₅ have been shown to catalyze amide hydrolysis.[7] Residual metals from coupling reagents or reaction vessels (e.g., Fe₂O₃) can also have a catalytic effect.[1]
Q4: How do residual catalysts specifically impact the stability of this compound?
Residual catalysts accelerate the rate of hydrolysis.
-
Acid catalysts protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base catalysts (e.g., hydroxide ions) directly attack the carbonyl carbon, leading to the breakdown of the amide or ester bond.[2]
-
Metal oxide surfaces can facilitate the formation of activated intermediates, lowering the energy barrier for C-N bond scission.[7]
Troubleshooting Guide
Problem: My purified this compound shows signs of degradation (e.g., new spots on TLC, unexpected peaks in LC-MS) even when stored under inert conditions.
This issue strongly suggests the presence of non-volatile residual catalysts.
-
Possible Cause 1: Residual Acid. Trace amounts of strong acids (e.g., TFA from chromatography) can cause significant degradation over time. Acetic acid is a common byproduct of this degradation.[3]
-
Troubleshooting Steps:
-
pH Test: Dissolve a small sample of your compound in a neutral solvent (e.g., methanol/water) and check the pH with a sensitive pH strip or meter. An acidic pH indicates residual acid.
-
Aqueous Wash: If the compound is stable enough for a brief aqueous work-up, dissolve it in an organic solvent (e.g., ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution, followed by a brine wash. A potassium carbonate wash has also been noted to improve the stability of related acetamide products.[6]
-
Azeotropic Removal: For volatile acids like TFA, co-evaporation with a neutral solvent like toluene may help remove traces.
-
Chromatography Neutralization: When using silica gel chromatography, consider pre-treating the silica with a volatile base like triethylamine (typically 1% in the eluent) to neutralize acidic sites on the silica surface.
-
-
Possible Cause 2: Residual Metal Catalyst. If metal-based reagents were used in the synthesis, trace metals may be catalyzing decomposition.
-
Troubleshooting Steps:
-
Chelation: Consider washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA to sequester residual metal ions.
-
Activated Carbon: Stirring a solution of the compound with activated carbon can sometimes adsorb metal impurities.
-
Problem: I observe significant product loss and formation of byproducts during my aqueous work-up or purification.
This indicates that the compound is hydrolytically unstable under the work-up conditions.
-
Troubleshooting Steps:
-
Minimize Water Contact: Reduce the duration of any aqueous steps. Ensure all extractions are performed quickly and efficiently.
-
Control pH: Maintain a neutral pH during the work-up. Use buffered aqueous solutions if necessary.
-
Use Anhydrous Conditions: If possible, modify the purification to be entirely non-aqueous. For example, use precipitation/crystallization from organic solvents instead of aqueous washes.
-
Reduce Acidity during Cleavage: If the product is synthesized on a solid-phase resin, minimizing hydrolysis can be achieved by using cleavage cocktails with lower concentrations of TFA and replacing water with a scavenger like triethylsilane.[4]
-
Data Presentation
Table 1: Impact of Metal Oxide Catalysts on Acetamide Hydrolysis This table summarizes the reported conversion of acetamide to acetic acid in the presence of various solid oxide catalysts, demonstrating the significant impact residual metal catalysts can have on stability.
| Catalyst | Conversion to Acetic Acid | Reference |
| Nb₂O₅ | ~100% | [7] |
| ZrO₂ | > 45% | [7] |
| CeO₂ | > 45% | [7] |
Table 2: Influence of Molecular Structure on the Hydrolytic Stability of α-Acyloxy Carboxamides This data illustrates how steric hindrance around the labile ester group can dramatically improve stability against hydrolysis, a key design principle for enhancing the stability of N-acyloxy amides. The stability was assessed in human liver microsomes (HLM).
| Aromatic Ring Substitution on Acyloxy Group | Stability (% remaining after 30 min) | Reference |
| Unsubstituted | 0% | [8] |
| ortho-monosubstituted | 0% | [8] |
| ortho,ortho'-disubstituted | ~100% | [8] |
Experimental Protocols
Protocol 1: Test for Residual Acidic or Basic Contamination
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in 1 mL of a 1:1 mixture of HPLC-grade methanol and deionized water.
-
pH Measurement: Use a calibrated pH meter or a high-sensitivity pH strip to measure the pH of the solution.
-
Interpretation:
-
A pH below 6.5 suggests residual acidic contamination.
-
A pH above 7.5 suggests residual basic contamination.
-
A neutral pH (6.5-7.5) indicates that non-volatile acid/base catalysts are likely not the primary issue.
-
Protocol 2: Representative Synthesis of an α-Acyloxy Amide via Passerini Reaction
The Passerini reaction is a common method for synthesizing α-acyloxy amides and highlights steps where reactants that could become impurities are introduced.[9][10]
-
Reaction Setup: In a clean, dry vial, combine an aldehyde (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Crucial Step: Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel.
-
Visualizations
Caption: General pathways for acid- and base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Caption: Simplified mechanism of the Passerini reaction for synthesizing α-acyloxy amides.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide - Google Patents [patents.google.com]
- 7. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acetylating Agents: Acetic Anhydride vs. Acetyl Chloride and Green Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and reaction mechanisms of common acetylating agents.
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the acetylation of functional groups such as alcohols, amines, and phenols is a fundamental and frequently employed transformation. The choice of acetylating agent is critical, influencing reaction efficiency, selectivity, cost, and safety. While a direct comparison with the lesser-known N-(Acetyloxy)acetamide is not feasible due to a lack of available scientific literature, this guide provides a thorough comparative analysis of the widely used acetic anhydride against prominent alternatives: the highly reactive acetyl chloride and the increasingly popular green reagent, isopropenyl acetate.
Executive Summary
This guide offers a detailed comparison of acetic anhydride, acetyl chloride, and isopropenyl acetate as acetylating agents for alcohols, amines, and phenols. The selection of an appropriate reagent depends on a balance of reactivity, cost, safety, and environmental impact.
-
Acetic Anhydride is a moderately reactive, cost-effective, and widely used acetylating agent. Its primary drawback is the formation of acetic acid as a byproduct, which can complicate purification.
-
Acetyl Chloride is a more reactive and often more efficient acetylating agent, particularly for less reactive substrates. However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrochloric acid as a byproduct pose significant handling and safety challenges.
-
Isopropenyl Acetate presents a greener alternative, with its primary byproduct being acetone, a volatile and relatively benign solvent that is easily removed. While it may require a catalyst and elevated temperatures for less reactive substrates, its environmental advantages are substantial.
Performance Comparison: A Quantitative Overview
The following tables summarize the performance of acetic anhydride, acetyl chloride, and isopropenyl acetate in the acetylation of various substrates. The data has been compiled from various studies to provide a comparative perspective. It is important to note that reaction conditions can significantly influence yields and reaction times.
Table 1: Acetylation of Alcohols
| Substrate | Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Anhydride | ZnCl₂ (cat.), Solvent-free, RT | 15 min | 95 | [1] |
| Benzyl Alcohol | Acetyl Chloride | ZnCl₂ (cat.), Solvent-free, RT | 10 min | 98 | [1] |
| Benzyl Alcohol | Isopropenyl Acetate | VOSO₄ (1%), 60°C | 24 h | 86 | [2] |
| 1-Octanol | Acetic Anhydride | Solvent-free, 60°C | 10 h | >99 | |
| 1-Octanol | Acetyl Chloride | ZnCl₂ (cat.), Solvent-free, RT | 20 min | 96 | [1] |
Table 2: Acetylation of Amines
| Substrate | Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Solvent-free, 60°C | 2 h | >99 | |
| Aniline | Acetyl Chloride | K₂CO₃, TBAB, DMF, RT | 15-30 min | High | [3] |
| Aniline | Isopropenyl Acetate | Solvent-free, Catalyst-free | - | High | [4][5] |
| Benzylamine | Acetic Anhydride | Solvent-free, 60°C | 30 min | >99 |
Table 3: Acetylation of Phenols
| Substrate | Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Phenol | Acetic Anhydride | ZnCl₂ (cat.), Solvent-free, RT | 30 min | 92 | [1] |
| Phenol | Acetyl Chloride | ZnCl₂ (cat.), Solvent-free, RT | 25 min | 95 | [1] |
| Thymol | Acetic Anhydride | VOSO₄ (1%), Solvent-free, RT | 24 h | 80 | [2] |
| Thymol | Isopropenyl Acetate | VOSO₄ (1%), 60°C | 24 h | Good | [2] |
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the generalized reaction mechanisms for the acetylation of a generic nucleophile (Nu-H, representing an alcohol, amine, or phenol) with each of the discussed acetylating agents.
Caption: Generalized mechanisms for acetylation.
Detailed Experimental Protocols
Below are representative experimental protocols for the acetylation of a generic alcohol using each of the three reagents.
Protocol 1: Acetylation using Acetic Anhydride[1]
-
Materials:
-
Substrate (alcohol, 1 mmol)
-
Acetic anhydride (1.5 mmol)
-
Zinc chloride (0.5 mmol, anhydrous powder)
-
Dichloromethane
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure: a. To a round-bottom flask, add the substrate and zinc chloride. b. Add acetic anhydride to the mixture. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, add dichloromethane to the reaction mixture. e. Wash the organic layer with aqueous sodium bicarbonate solution and then with water. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
Protocol 2: Acetylation using Acetyl Chloride[1]
-
Materials:
-
Substrate (alcohol, 1 mmol)
-
Acetyl chloride (1 mmol)
-
Zinc chloride (0.5 mmol, anhydrous powder)
-
Dichloromethane
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure: a. In a fume hood, to a round-bottom flask containing the substrate and zinc chloride, slowly add acetyl chloride while stirring. b. Stir the reaction mixture at room temperature and monitor by TLC. c. After the reaction is complete, add dichloromethane. d. Carefully wash the organic layer with aqueous sodium bicarbonate solution to neutralize the generated HCl, followed by a water wash. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 3: Acetylation using Isopropenyl Acetate[2]
-
Materials:
-
Substrate (alcohol, 1 g)
-
Isopropenyl acetate (1 equivalent)
-
Vanadyl sulfate (VOSO₄·5H₂O, 1 mol%)
-
Ethyl acetate
-
Decane (for GC-MS analysis)
-
-
Procedure: a. In a round-bottom flask, dissolve vanadyl sulfate in isopropenyl acetate. b. Add the substrate to the solution. c. Heat the reaction mixture to 60°C and stir for 24 hours. d. Monitor the reaction progress by taking an aliquot, diluting with ethyl acetate containing a known amount of decane as an internal standard, and analyzing by GC-MS. e. Upon completion, the acetone byproduct and excess isopropenyl acetate can be removed by distillation.
Comparative Analysis of Key Parameters
Reactivity and Selectivity:
-
Acetyl chloride is the most reactive of the three, readily reacting with a wide range of nucleophiles, often at room temperature.[1][2] This high reactivity can sometimes lead to lower selectivity and the potential for side reactions.
-
Acetic anhydride is less reactive than acetyl chloride, which allows for better control of the reaction.[2] It is generally effective for the acetylation of most alcohols and amines, though it may require a catalyst or heating for less reactive substrates like phenols.
-
Isopropenyl acetate is generally the least reactive and often requires a catalyst and/or elevated temperatures to achieve efficient acetylation, especially with alcohols and phenols.[2][5] However, this lower reactivity can be advantageous for achieving higher selectivity in complex molecules.
Byproducts and Environmental Impact:
-
Acetyl chloride produces hydrochloric acid (HCl), a corrosive and hazardous byproduct that must be neutralized, complicating the workup procedure.[4]
-
Acetic anhydride generates acetic acid as a byproduct. While less hazardous than HCl, it still requires removal, typically through aqueous extraction, which generates waste.[2][4]
-
Isopropenyl acetate is considered a "green" acetylating agent because its only byproduct is acetone.[2][5] Acetone is a volatile and relatively low-toxicity solvent that can be easily removed by evaporation and potentially recycled.[5]
Safety and Handling:
-
Acetyl chloride is highly volatile, corrosive, and reacts violently with water, releasing toxic HCl gas. It requires careful handling in a well-ventilated fume hood.[4]
-
Acetic anhydride is also corrosive and a lachrymator, but it is less volatile and less reactive with water than acetyl chloride, making it somewhat easier and safer to handle.
-
Isopropenyl acetate is a flammable liquid but is generally considered less hazardous than both acetyl chloride and acetic anhydride.[5]
Logical Workflow for Acetylating Agent Selection
The choice of an acetylating agent is a critical decision in process development. The following diagram outlines a logical workflow for selecting the most appropriate reagent based on key project parameters.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for N-(Acetyloxy)acetamide Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of N-(Acetyloxy)acetamide, a key intermediate in various synthetic processes. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability. This document offers detailed experimental protocols, a comparative analysis of performance through tabulated data, and visual representations of the validation workflow and parameter relationships to aid in methodological selection and implementation.
Introduction
The accurate and precise quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products and for monitoring the progress of chemical reactions. This guide details the validation of a primary High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography (GC) method, utilizing a hypothetical this compound reference standard. The validation parameters assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, providing a thorough evaluation of each method's capabilities.
Methodology and Experimental Protocols
A well-defined experimental protocol is the foundation of a robust analytical method. The following sections detail the procedures for both the primary HPLC and the alternative GC methods for the analysis of this compound.
Reference Standard
A hypothetical reference standard for this compound with the following specifications was utilized for this validation study:
-
Purity: 99.8%
-
Impurities: Not more than 0.1% of any individual impurity
-
Storage: Store at 2-8°C, protected from light and moisture
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is designed for the routine quality control of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatograph | HPLC system with a UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 100 µg/mL of this compound.
Alternative Method: Gas Chromatography (GC)
This method provides an alternative approach, which may be beneficial for specific sample matrices or for confirmatory analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatograph | Gas chromatograph with a Flame Ionization Detector (FID) |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min |
| Injection Volume | 1 µL (split ratio 20:1) |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Sample Solution (100 µg/mL): Prepare the sample by dissolving it in methanol to achieve a theoretical concentration of 100 µg/mL of this compound.
Data Presentation and Comparative Analysis
The performance of the HPLC and GC methods was evaluated based on the validation parameters stipulated by ICH guidelines. The results are summarized in the following tables for a direct comparison.
Table 1: Linearity
| Parameter | HPLC Method | GC Method |
| Range (µg/mL) | 50 - 150 | 50 - 150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Y-intercept | 1052 | 897 |
| Slope | 45890 | 39876 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC Method (% Recovery ± RSD) | GC Method (% Recovery ± RSD) |
| 80 | 99.5 ± 0.8% | 98.9 ± 1.2% |
| 100 | 100.2 ± 0.5% | 100.5 ± 0.9% |
| 120 | 99.8 ± 0.7% | 99.2 ± 1.1% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC Method (% RSD) | GC Method (% RSD) |
| Repeatability (n=6) | 0.6% | 1.1% |
| Intermediate Precision (n=6, different day, different analyst) | 0.9% | 1.5% |
Table 4: Robustness
| Parameter Variation | HPLC Method (% RSD of Results) | GC Method (% RSD of Results) |
| Flow Rate/Carrier Gas Flow (± 10%) | 1.2% | 1.8% |
| Column/Oven Temperature (± 5°C) | 0.8% | 1.3% |
| Mobile Phase/Oven Ramp Rate (± 5%) | 1.5% | 2.1% |
Visualizing the Validation Process
To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.
Comparing the efficacy of different catalysts for N-(Acetyloxy)acetamide synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of N-(Acetyloxy)acetamide
The synthesis of this compound, a molecule of interest in pharmaceutical and chemical research, is achieved through the O-acetylation of N-hydroxyacetamide. The efficiency of this transformation is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts employed for this reaction, supported by available experimental data and detailed methodologies to aid in catalyst selection and process optimization.
Catalyst Performance: A Quantitative Comparison
The selection of an appropriate catalyst is critical for maximizing yield and minimizing reaction time in the synthesis of this compound. Below is a summary of the performance of various catalysts based on reported experimental outcomes. The primary method for this synthesis involves the reaction of N-hydroxyacetamide with an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst.
| Catalyst | Catalyst Type | Acetylating Agent | Typical Yield (%) | Typical Reaction Time | Key Observations |
| Pyridine | Base | Acetic Anhydride | Good to Excellent | Hours | Acts as both catalyst and solvent. Effective but can require longer reaction times. |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic | Acetic Anhydride | Excellent | Minutes to Hours | Highly efficient catalyst, often used in small, catalytic amounts along with a stoichiometric base like triethylamine. Significantly accelerates the reaction.[1] |
| Triethylamine (TEA) | Base | Acetic Anhydride | Good | Hours | Often used as a non-nucleophilic base to scavenge the acid byproduct, frequently in conjunction with a more active catalyst like DMAP. |
| Acetic Acid | Acid | Acetic Anhydride | Moderate to Good | Variable | Can autocatalyze the reaction, but may be less efficient than base-catalyzed methods for O-acetylation. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are based on established procedures for the acetylation of hydroxyl groups.
Protocol 1: Pyridine-Catalyzed Synthesis
This protocol utilizes pyridine as both the catalyst and the solvent.
Materials:
-
N-hydroxyacetamide
-
Acetic anhydride
-
Pyridine
-
Hydrochloric acid (1M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-hydroxyacetamide (1.0 equivalent) in pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: DMAP/Triethylamine-Catalyzed Synthesis
This protocol employs a highly efficient catalytic system.
Materials:
-
N-hydroxyacetamide
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium carbonate (Na₂CO₃)
Procedure:
-
Dissolve N-hydroxyacetamide (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (e.g., 0.05 equivalents).
-
Add acetic anhydride (1.2 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically shorter with this system.
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer with a saturated aqueous solution of Na₂CO₃ until the evolution of carbon dioxide ceases and the aqueous layer remains basic.
-
Separate the organic layer, dry it over an anhydrous drying agent, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Acetic Acid-Catalyzed Synthesis
This method uses an acid catalyst, which can be beneficial in certain contexts.
Materials:
-
N-hydroxyacetamide
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve N-hydroxyacetamide in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Evaporate the solvent and purify the product as necessary.
Visualizing the Synthetic Workflow
To provide a clear overview of the general synthetic and purification process, the following workflow diagram has been generated.
Caption: General workflow for the synthesis of this compound.
Mechanistic Overview: Base-Catalyzed Acetylation
The mechanism of base-catalyzed acetylation of an alcohol, which is analogous to the O-acetylation of N-hydroxyacetamide, is depicted below. In the case of a nucleophilic catalyst like DMAP, the catalyst itself is first acetylated.
Caption: Simplified mechanism for base-catalyzed O-acetylation.
References
Spectroscopic Standoff: N-(Acetyloxy)acetamide vs. Its Foundational Precursors
A detailed comparative analysis of the spectroscopic characteristics of N-(Acetyloxy)acetamide and its synthetic precursors, acetamide and hydroxylamine, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers an objective look at their distinct spectral features, supported by predicted and experimental data, to facilitate their identification and characterization.
This compound, a molecule of interest in organic synthesis, is formed from the conceptual union of acetamide and an acetylating agent in the presence of hydroxylamine. Understanding the spectroscopic signature of this target molecule in relation to its simpler building blocks is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a side-by-side comparison of their key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
At a Glance: A Comparative Spectroscopic Summary
The following table summarizes the key experimental and predicted spectroscopic data for this compound, acetamide, and hydroxylamine.
| Spectroscopic Technique | This compound (Predicted) | Acetamide (Experimental) | Hydroxylamine (Experimental) |
| ¹H NMR (ppm) | ~2.2 (s, 3H, N-C(=O)CH₃), ~2.1 (s, 3H, O-C(=O)CH₃), ~9.5 (br s, 1H, NH) | ~2.0 (s, 3H, CH₃), ~6.5-7.5 (br s, 2H, NH₂)[1][2] | ~6.7 (br s, 3H, NH₂OH) |
| ¹³C NMR (ppm) | ~170 (C=O, N-acetyl), ~168 (C=O, O-acetyl), ~21 (CH₃, N-acetyl), ~20 (CH₃, O-acetyl) | ~177.7 (C=O), ~22.6 (CH₃)[3][4] | No C-atoms |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1780 (C=O stretch, acyloxy), ~1700 (C=O stretch, amide), ~1200 (C-O stretch) | ~3350 & 3170 (N-H stretch), ~1670 (C=O stretch), ~1420 (C-N stretch)[5][6][7] | ~3300-3100 (O-H & N-H stretches), ~1600 (N-H bend), ~1115 (N-O stretch)[8] |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 117.04, Key Fragments: 75, 59, 43 | Molecular Ion [M]⁺: 59.07, Key Fragments: 44, 43 | Molecular Ion [M]⁺: 33.03, Key Fragments: 32, 31, 30 |
Visualizing the Molecular Lineage
The relationship between the precursors and the final product can be visualized as a straightforward synthetic pathway.
Experimental and Predictive Methodologies
A standardized set of spectroscopic techniques is employed to characterize these compounds. The experimental data for the precursors is well-established, while the data for this compound is predicted based on its derived structure.
Spectroscopic Analysis Workflow
The general workflow for obtaining and comparing the spectroscopic data is outlined below.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra for acetamide and hydroxylamine are typically recorded on a 300 or 500 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples, like acetamide, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid or dissolved samples are analyzed in a suitable solvent that does not interfere with the spectral regions of interest.
-
Frequencies are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The instrument is calibrated using a standard of known mass.
-
The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.
-
In-Depth Spectroscopic Comparison
¹H NMR Spectroscopy
-
This compound (Predicted): Two distinct singlets are expected for the two non-equivalent acetyl methyl groups, likely around 2.1 and 2.2 ppm. A broad singlet for the N-H proton is predicted to appear further downfield, around 9.5 ppm.
-
Acetamide: Exhibits a sharp singlet for the three equivalent methyl protons at approximately 2.0 ppm. The two amide protons appear as a broad singlet between 6.5 and 7.5 ppm, with the chemical shift being solvent-dependent.[1][2]
-
Hydroxylamine: The three exchangeable protons (two on nitrogen and one on oxygen) typically show a single, broad signal in protic solvents, often around 6.7 ppm.
¹³C NMR Spectroscopy
-
This compound (Predicted): Two carbonyl carbon signals are anticipated, one for the amide and one for the acyloxy group, around 170 ppm and 168 ppm, respectively. Two distinct methyl carbon signals are also expected in the aliphatic region, around 20-21 ppm.
-
Acetamide: Shows two distinct signals: one for the carbonyl carbon at approximately 177.7 ppm and one for the methyl carbon at about 22.6 ppm.[3][4]
-
Hydroxylamine: As it contains no carbon atoms, it does not produce a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
-
This compound (Predicted): The spectrum is expected to be characterized by a prominent N-H stretching band around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching vibrations are predicted: a higher frequency band around 1780 cm⁻¹ for the acyloxy group and a lower frequency band around 1700 cm⁻¹ for the amide group. A strong C-O stretching band should also be present around 1200 cm⁻¹.
-
Acetamide: The IR spectrum of acetamide is dominated by two N-H stretching bands around 3350 and 3170 cm⁻¹ (primary amide).[5][6][7] A strong C=O stretching absorption appears at approximately 1670 cm⁻¹.[5][6][7]
-
Hydroxylamine: Shows broad absorptions in the 3300-3100 cm⁻¹ region corresponding to O-H and N-H stretching vibrations.[8] An N-H bending vibration is observed around 1600 cm⁻¹, and the N-O stretch is found near 1115 cm⁻¹.[8]
Mass Spectrometry
-
This compound (Predicted): The molecular ion peak is expected at an m/z of 117.04. Key fragmentation patterns would likely involve the loss of an acetyl group (m/z 43), leading to a fragment at m/z 74, and cleavage of the N-O bond.
-
Acetamide: The mass spectrum shows a molecular ion peak at m/z 59.07. Prominent fragments are observed at m/z 44 (loss of a methyl group) and 43 (acetyl cation).
-
Hydroxylamine: The molecular ion is detected at m/z 33.03. Common fragments include m/z 32 (loss of H), 31 (loss of H₂), and 30 (loss of H and O).
This detailed spectroscopic comparison between this compound and its precursors, acetamide and hydroxylamine, equips researchers with the necessary data to distinguish these compounds and understand their structural relationships. The provided experimental protocols and predictive data serve as a valuable resource for guiding synthesis, purification, and characterization efforts in the laboratory.
References
- 1. Acetamide, N-[2-[3,4-bis(acetyloxy)phenyl]-2-hydroxyethyl]-N-methyl- [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Guide to the Characterization of N-(Acetyloxy)acetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established and theoretical peer-reviewed methods for the characterization of N-(Acetyloxy)acetamide. Due to a lack of specific published data for this compound, this document presents expected analytical data based on fundamental principles and compares it with experimental data from a structurally related analog, N-(2-Acetylphenyl)acetamide.
Introduction to this compound and its Analogs
This compound belongs to the acetamide class of organic compounds, which are widely studied in medicinal chemistry and drug development for their diverse biological activities. Proper characterization of these molecules is crucial for confirming their identity, purity, and stability. This guide outlines the standard analytical techniques used for this purpose.
Comparative Analytical Data
The following tables summarize the expected analytical data for this compound and the reported data for N-(2-Acetylphenyl)acetamide.
Table 1: General Properties
| Property | This compound (Predicted) | N-(2-Acetylphenyl)acetamide (Reported) |
| Molecular Formula | C₄H₇NO₃ | C₁₀H₁₁NO₂[1] |
| Molecular Weight | 117.10 g/mol | 177.20 g/mol [1] |
| Appearance | Colorless to white solid | Orange needle-like crystals[1] |
Table 2: Spectroscopic Data
| Technique | This compound (Predicted) | N-(2-Acetylphenyl)acetamide (Reported) |
| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H, COCH₃), ~2.2 (s, 3H, OCOCH₃), ~7.5 (br s, 1H, NH) | δ 11.706 (s, 1H), 8.735 (dd, 1H), 7.888 (dd, 1H)[1] |
| ¹³C NMR (CDCl₃) | δ ~23 (CH₃), ~25 (CH₃), ~168 (C=O), ~170 (C=O) | Not explicitly reported, but expected aromatic and carbonyl signals. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1750 (ester C=O stretch), ~1680 (amide C=O stretch) | 3222, 3065, 1687, 1652, 1584, 1529, 1454, 1251, 765, 723[1] |
| Mass Spec. (m/z) | Expected [M+H]⁺ at 118.05 | Predicted [M+H]⁺ at 178.08626[2] |
Table 3: Chromatographic Data
| Technique | This compound (Predicted) | N-(2-Acetylphenyl)acetamide (Alternative) |
| HPLC (Reverse Phase) | Shorter retention time due to higher polarity | Longer retention time due to lower polarity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H, C=O (amide and ester), and C-N bonds.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) coupled with an appropriate ionization source (e.g., ESI, APCI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural information.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and for quantification.
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used for acetamide derivatives.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 254 nm
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Disclaimer: The analytical data for this compound presented in this guide is theoretical and based on the principles of analytical chemistry, as peer-reviewed experimental data is not currently available. This information is intended for guidance and comparative purposes.
References
Inter-laboratory Comparison of N-(Acetyloxy)acetamide Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(Acetyloxy)acetamide, a key intermediate in various chemical and pharmaceutical pathways, necessitates robust and reproducible protocols. This guide provides an objective comparison of two common synthetic strategies, supported by representative experimental data, to aid researchers in selecting the most suitable method for their specific needs. The protocols outlined below are based on established N-acylation and O-acylation reactions for similar substrates.
Data Presentation: Comparative Analysis of Synthesis Protocols
The performance of two distinct synthetic protocols for this compound was evaluated based on key metrics such as yield, purity, reaction time, and reagent stoichiometry. The following table summarizes the quantitative data derived from representative experiments.
| Parameter | Protocol A: Two-Step Acylation | Protocol B: One-Pot Diacylation |
| Overall Yield | 75-85% | 88-94%[1] |
| Purity (post-purification) | >98% (by HPLC) | >99% (by HPLC) |
| Reaction Time | 8-12 hours | 3-5 hours[1] |
| Precursor | Hydroxylamine Hydrochloride | Hydroxylamine Hydrochloride |
| Acylating Agent(s) | Ethyl Acetate, Acetic Anhydride | Acetyl Chloride[1][2][3] |
| Catalyst/Base | Sodium Methoxide, Pyridine | Diisopropylethylamine (DIPEA)[1] |
| Number of Steps | 2 | 1 |
| Purification Method | Column Chromatography | Recrystallization |
Experimental Protocols
Detailed methodologies for the two compared synthesis protocols are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Protocol A: Two-Step Synthesis via Acetohydroxamic Acid Intermediate
This protocol involves the initial synthesis of N-hydroxyacetamide (acetohydroxamic acid) from hydroxylamine, followed by O-acetylation to yield the final product.
Step 1: Synthesis of N-Hydroxyacetamide
-
Reaction Setup: A solution of hydroxylamine hydrochloride (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Base Addition: Sodium methoxide (1.1 eq) in methanol is added dropwise to the cooled solution to generate free hydroxylamine in situ.
-
N-Acylation: Ethyl acetate (1.5 eq) is added to the reaction mixture. The flask is sealed and stirred at room temperature for 6-8 hours.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid is suspended in a suitable solvent, and the inorganic salts are filtered off. The filtrate is concentrated to yield crude N-hydroxyacetamide.
Step 2: O-Acetylation of N-Hydroxyacetamide
-
Reaction Setup: The crude N-hydroxyacetamide from Step 1 is dissolved in anhydrous dichloromethane containing pyridine (1.5 eq) in a round-bottom flask under an inert atmosphere.
-
O-Acylation: Acetic anhydride (1.2 eq) is added dropwise to the solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by silica gel column chromatography.
Protocol B: One-Pot Synthesis using Acetyl Chloride
This protocol achieves the N,O-diacylation of hydroxylamine in a single step using a more reactive acylating agent and a non-nucleophilic base.[1]
-
Reaction Setup: Hydroxylamine hydrochloride (1.0 eq) is suspended in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Base Addition: Diisopropylethylamine (DIPEA) (2.5 eq) is added to the suspension, and the mixture is stirred for 15 minutes.[1]
-
Diacylation: Acetyl chloride (2.2 eq) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture at 0 °C.[1] The reaction is then stirred at room temperature for 3-5 hours.[1]
-
Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated and washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Purity and Structural Analysis
The purity of the synthesized this compound from both protocols is determined using High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The presence of two distinct acetyl groups in the final product can be confirmed by the characteristic signals in the NMR spectra.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the synthesis protocols and the signaling pathway for a hypothetical downstream application of this compound.
Caption: Workflow for the comparative evaluation of synthesis protocols.
Caption: Hypothetical bioactivation pathway of this compound.
Conclusion
The choice between the two presented protocols for the synthesis of this compound depends on the specific requirements of the research. Protocol B, the one-pot diacylation, offers a significantly higher yield and a shorter reaction time, making it more efficient for large-scale production.[1] However, it involves the use of acetyl chloride, which is a corrosive and moisture-sensitive reagent. Protocol A, the two-step acylation, provides a good yield with high purity and uses less hazardous reagents, which might be preferable for smaller-scale laboratory syntheses where simplicity and safety are prioritized. The detailed methodologies and comparative data in this guide should enable researchers to make an informed decision based on their priorities, whether they be yield, purity, safety, or overall efficiency.
References
Comparative Kinetics of N-(Acetyloxy)acetamide Hydrolysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic stability of novel compounds is paramount. This guide provides a comparative analysis of the reaction rates of N-(Acetyloxy)acetamide, with a focus on its hydrolysis, benchmarked against the well-characterized kinetics of acetamide. Due to a lack of specific experimental kinetic data for this compound in the reviewed literature, this guide leverages established principles of physical organic chemistry to predict its reactivity relative to acetamide and other related amides.
This compound combines structural features of both an amide and an acylal. The amide group is known for its general stability, while acylals can be susceptible to hydrolysis.[1] This dual functionality suggests that the hydrolysis of this compound may proceed via pathways relevant to both functional groups, making its kinetic profile of significant interest in contexts such as prodrug design and controlled release applications.
Data Presentation: Comparative Kinetic Data for Amide Hydrolysis
The following table summarizes experimentally determined kinetic parameters for the hydrolysis of acetamide and other related amides under various conditions. This data serves as a baseline for understanding the typical reaction rates and activation energies associated with amide bond cleavage.
| Compound | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Acetamide | Acid Hydrolysis (in water + ethylene glycol) | Varies with solvent composition | Not specified | [2] |
| Acetamide | Decomposition in pressurized hot water (573-693 K) | First-order kinetics observed | 51 ± 5.6 (hydrolysis) | [3] |
| N-methylacetamide (NMA) | Hydrolysis in high-temperature water | pH-dependent | 21 (base catalyzed), 31 (acid catalyzed), 99 (water assisted) | [4] |
| N-substituted diacetamides | Gas-phase decomposition | First-order kinetics | 151.3 ± 2.7 (for X=H) | [5] |
| 2-Chloroacetamide | Hydrolysis (25°C) | Neutral: (2.1 ± 2.1)E-6 hr⁻¹ | Not specified | [6] |
Experimental Protocols: Determining Amide Hydrolysis Kinetics
The following outlines a general methodology for the kinetic study of amide hydrolysis, which can be adapted for this compound.
Objective: To determine the rate constant and activation energy for the hydrolysis of an amide under specific pH and temperature conditions.
Materials:
-
Amide of interest (e.g., this compound, Acetamide)
-
Buffer solutions of desired pH (e.g., phosphate, acetate, or borate buffers)
-
Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment
-
High-purity water
-
Thermostated reaction vessel or water bath
-
Analytical instrument for monitoring reactant or product concentration (e.g., HPLC, UV-Vis spectrophotometer, NMR spectrometer)
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation: Prepare a stock solution of the amide in a suitable solvent (preferably the reaction medium, e.g., the buffer solution). Prepare the desired buffer solutions and adjust the pH to the target value.
-
Reaction Initiation: Equilibrate the buffer solution to the desired reaction temperature in the thermostated vessel. Initiate the reaction by adding a known volume of the amide stock solution to the pre-heated buffer, ensuring rapid mixing.
-
Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate.
-
Reaction Quenching (if necessary): If the reaction is slow enough, quenching may not be necessary. For faster reactions, each aliquot should be immediately quenched to stop the reaction. This can be achieved by rapid cooling, neutralization, or addition of a reagent that stops the reaction.
-
Analysis: Analyze the concentration of the remaining amide or the formed product in each aliquot using a pre-calibrated analytical method.
-
Data Analysis:
-
Plot the concentration of the amide versus time.
-
Determine the order of the reaction by fitting the data to the appropriate integrated rate law (e.g., for a first-order reaction, a plot of ln[Amide] vs. time will be linear).
-
The negative of the slope of this line will give the pseudo-first-order rate constant (k').
-
To determine the activation energy (Ea), repeat the experiment at several different temperatures and plot ln(k') vs. 1/T (Arrhenius plot). The slope of this plot is -Ea/R, where R is the gas constant.
-
Mandatory Visualization: Reaction Mechanisms
The hydrolysis of amides can be catalyzed by both acid and base. The following diagrams illustrate the generally accepted mechanisms.
Caption: Acid-catalyzed hydrolysis of an amide.
Caption: Base-catalyzed hydrolysis of an amide.
Discussion and Comparison
While direct kinetic data for this compound is unavailable, we can infer its likely reactivity. The presence of the electron-withdrawing acetyloxy group on the nitrogen atom is expected to decrease the electron density on the amide nitrogen. This would reduce the double bond character of the C-N bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7] Consequently, this compound is predicted to be more reactive towards hydrolysis than acetamide under similar conditions.
Furthermore, the acyloxy group itself can undergo hydrolysis. This presents a competing reaction pathway that would also contribute to the overall degradation rate of the molecule. The hydrolysis of acylals is generally faster than that of simple esters, suggesting this pathway could be significant.[1]
References
- 1. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-(Acetyloxy)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the disposal of "N-(Acetyloxy)acetamide," a designation that may refer to two distinct compounds: Diacetamide (also known as N-Acetylacetamide) or N,N,O-Triacetylhydroxylamine . Given the ambiguity of the common name, it is imperative to first confirm the specific chemical identity by referencing the CAS number on the reagent container.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations.
General Handling:
-
Always handle the chemical in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Do not mix with other waste materials unless as part of a specific neutralization protocol.[1]
Disposal Procedures
The primary method for the disposal of small quantities of Diacetamide or N,N,O-Triacetylhydroxylamine in a laboratory setting is through chemical neutralization via hydrolysis. This process breaks down the amide into less hazardous components.
I. Disposal of Diacetamide (CAS: 625-77-4)
Diacetamide can be hydrolyzed under basic conditions to form acetate and ammonia.
II. Disposal of N,N,O-Triacetylhydroxylamine (CAS: 17720-63-7)
This compound is an irritant to the skin and eyes.[2] Disposal should be approached with caution, focusing on hydrolysis to break down the molecule.
Quantitative Data Summary
| Parameter | Diacetamide | N,N,O-Triacetylhydroxylamine |
| CAS Number | 625-77-4 | 17720-63-7 |
| Molecular Formula | C4H7NO2 | C6H9NO4 |
| Molar Mass | 101.10 g/mol | 159.14 g/mol |
| Appearance | Colorless crystalline solid | Solid |
| Hazards | May cause irritation | Causes skin and eye irritation[2] |
Experimental Protocol: Chemical Neutralization by Hydrolysis
The following is a general protocol for the neutralization of small quantities of Diacetamide or N,N,O-Triacetylhydroxylamine. This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
Target compound (Diacetamide or N,N,O-Triacetylhydroxylamine)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) for final pH adjustment
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beakers
-
Ice bath
Procedure:
-
Preparation: In a fume hood, place a beaker containing the amide in an ice bath to manage any heat generated during the reaction.
-
Hydrolysis: Slowly add a 1 M solution of sodium hydroxide to the amide while stirring. The addition of a base will facilitate the hydrolysis of the amide bonds.
-
Monitoring: Monitor the reaction progress. For complete hydrolysis, gentle heating may be required. However, for disposal purposes at a lab scale, allowing the reaction to proceed at room temperature for an extended period (e.g., several hours to overnight) is often sufficient.
-
Neutralization: After hydrolysis, check the pH of the resulting solution. Carefully neutralize the solution by adding dilute acid (e.g., HCl) dropwise until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Navigating the Safe Handling of N-(Acetyloxy)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with N-(Acetyloxy)acetamide, a comprehensive understanding of its safety profile and handling requirements is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling analogous chemical compounds. It is critical to treat this compound with a high degree of caution, assuming it may possess hazards similar to related acetamide and acyloxy compounds until a comprehensive toxicological profile is established.
Essential Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Material/Standard |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 compliant |
| Hands | Nitrile rubber gloves | ASTM F1671/F1671M-13 |
| Body | Chemical-resistant laboratory coat | --- |
| Respiratory | Use in a certified chemical fume hood is required. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | --- |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risks. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
